molecular formula C14H9NO4 B11861332 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid

Katalognummer: B11861332
Molekulargewicht: 255.22 g/mol
InChI-Schlüssel: JLOFJPBAFLZADK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid is a useful research compound. Its molecular formula is C14H9NO4 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H9NO4

Molekulargewicht

255.22 g/mol

IUPAC-Name

3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid

InChI

InChI=1S/C14H9NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6H,3H2,(H,16,17)(H,18,19)

InChI-Schlüssel

JLOFJPBAFLZADK-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC2=C1C(=NC3=C2C=C(C=C3)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Cyclopenta[c]quinoline Scaffold: A Comprehensive Guide to its Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The realm of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this landscape, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, thereby serving as a foundation for the development of diverse therapeutic agents. The cyclopenta[c]quinoline core, a tricyclic system featuring a cyclopentane ring fused to a quinoline moiety, represents one such privileged scaffold.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal candidate for molecular recognition by various enzymes and receptors.[3]

This in-depth technical guide provides a comprehensive overview of the medicinal chemistry of the cyclopenta[c]quinoline scaffold. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activities, and structure-activity relationships (SAR) of this versatile core. By delving into the causality behind experimental choices and providing detailed protocols, this guide aims to serve as a valuable resource for those seeking to harness the therapeutic potential of cyclopenta[c]quinoline derivatives.

The Cyclopenta[c]quinoline Scaffold: A Privileged Structure

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of providing ligands for more than one type of biological target. The cyclopenta[c]quinoline scaffold fits this description due to several key features:

  • Structural Rigidity and Planarity: The fused ring system imparts a high degree of rigidity and planarity to the molecule. This pre-organizes the structure for binding to target proteins, often leading to higher affinity and specificity.

  • Aromatic System: The quinoline portion of the scaffold possesses an extended π-electron system, which can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with biological macromolecules.[3]

  • Hydrogen Bonding Capabilities: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding pocket.[3]

  • Tunable Physicochemical Properties: The scaffold allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This versatility is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

These inherent characteristics have made the cyclopenta[c]quinoline scaffold a focal point of research in various therapeutic areas, most notably in oncology.

Synthetic Strategies

The construction of the cyclopenta[c]quinoline core can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

One of the most efficient and versatile methods for synthesizing 5H-cyclopenta[c]quinoline derivatives is through a palladium-catalyzed domino reaction of o-alkynylhalobenzene with an amine.[4] This approach is favored for its high efficiency, broad substrate scope, and good functional group tolerance.[4]

Another notable method involves the palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes.[5][6] This reaction proceeds through a spirocyclic cyclopentadiene intermediate and a double[4][7] carbon sigmatropic rearrangement to furnish the cyclopenta[c]quinoline ring system.[5] This innovative approach provides a unique pathway to construct these tricyclic fused quinoline derivatives, which can be challenging to access through conventional methods.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of 5H-Cyclopenta[c]quinoline Derivatives

This protocol provides a generalized procedure for the synthesis of 5H-cyclopenta[c]quinoline derivatives via a palladium-catalyzed domino reaction, based on established methodologies.[4]

Step 1: Reactant Preparation

  • To an oven-dried Schlenk tube, add o-alkynylhalobenzene (1.0 mmol), amine (1.2 mmol), Pd(OAc)2 (0.05 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.06 mmol).

  • Add a base, such as Cs2CO3 (2.0 mmol), to the tube.

Step 2: Reaction Setup

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent, such as toluene or dioxane (5 mL), via syringe.

Step 3: Reaction Execution

  • Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

Step 4: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5H-cyclopenta[c]quinoline derivative.

Diagram: Synthetic Workflow for Cyclopenta[c]quinoline

A generalized workflow for the palladium-catalyzed synthesis of cyclopenta[c]quinoline derivatives.

Mechanism of Action and Biological Targets

Quinoline-based compounds, including cyclopenta[c]quinolines, have been extensively investigated for their anticancer properties.[8][9] Their mechanism of action is often multifaceted, but a predominant pathway involves their interaction with DNA and key enzymes involved in DNA replication and repair.[10]

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic system of the cyclopenta[c]quinoline scaffold allows it to intercalate between the base pairs of DNA. This insertion distorts the DNA double helix, interfering with essential cellular processes such as transcription and replication.

Furthermore, many quinoline derivatives are known to be potent inhibitors of topoisomerases.[11] These enzymes are crucial for resolving the topological stress in DNA that arises during replication and transcription.[11] By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).[11]

Diagram: Mechanism of Action of Cyclopenta[c]quinoline as a Topoisomerase Inhibitor

G cluster_normal Normal Topoisomerase Cycle drug Cyclopenta[c]quinoline Derivative stable_complex Stabilized Cleavage Complex drug->stable_complex dna Supercoiled DNA complex DNA-Topoisomerase Complex dna->complex topo Topoisomerase topo->complex cleavage Transient DNA Cleavage complex->cleavage religation DNA Re-ligation cleavage->religation cleavage->stable_complex religation->dna Relaxed DNA ds_breaks DNA Double-Strand Breaks stable_complex->ds_breaks Inhibition of Re-ligation apoptosis Apoptosis ds_breaks->apoptosis

The inhibitory action of cyclopenta[c]quinoline on the topoisomerase catalytic cycle, leading to apoptosis.

Other Biological Targets

Beyond topoisomerases, derivatives of the related hexahydrocyclopenta[c]quinoline scaffold have been identified as allosteric inhibitors of cyclin-dependent kinase 2 (CDK2) and the epidermal growth factor receptor (EGFR).[7][12] This highlights the versatility of the core structure to interact with different classes of enzymes, suggesting that cyclopenta[c]quinoline derivatives may also possess a broader range of biological activities.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of a drug candidate. For the cyclopenta[c]quinoline scaffold, SAR studies have provided valuable insights into how different substituents influence its biological activity.[13]

Table 1: Summary of Key Structure-Activity Relationships for Quinoline Derivatives

Position of SubstitutionType of SubstituentEffect on Biological ActivityReference
C4Dialkylaminoalkyl side chainOptimal for antimalarial activity, with 2-5 carbons between nitrogen atoms being ideal.[14][14]
C7Chloro groupGenerally enhances anticancer and antimalarial activity.[14][14]
C8Hydroxyl or methoxy groupsPotent inhibitory effects against various cancer cell lines.[15][15]
GeneralBulky groupsCan decrease activity, likely due to steric hindrance.[16][16]
GeneralMethoxy groupOften preferred over methyl or no substitution for antibacterial activity.[17][17]

These SAR findings provide a rational basis for the design of new cyclopenta[c]quinoline derivatives with improved therapeutic properties. For instance, the introduction of a chloro group at the C7 position and a hydroxyl or methoxy group at the C8 position could be a promising strategy for enhancing the anticancer potency of this scaffold.

Therapeutic Applications

The primary therapeutic application of cyclopenta[c]quinoline derivatives that has been explored to date is in the field of oncology.

Anticancer Agents

The ability of the cyclopenta[c]quinoline scaffold to function as a DNA intercalator and topoisomerase inhibitor makes it a compelling candidate for the development of novel anticancer drugs.[8][9][11] Numerous studies have demonstrated the potent cytotoxic activity of quinoline derivatives against a variety of cancer cell lines.[8][15]

For example, certain quinoline-based compounds have been shown to inhibit the Forkhead box M1 (FoxM1) signaling pathway, which is often overexpressed in cancers like cholangiocarcinoma.[18] Inhibition of FoxM1 leads to a reduction in cancer cell survival, proliferation, and migration.[18]

Furthermore, the development of cyclopenta[g]quinazoline-based antifolates as inhibitors of thymidylate synthase highlights the potential for this class of compounds to overcome mechanisms of resistance to existing folate-based cancer therapies.[19]

Other Potential Applications

While oncology has been the main focus, the structural features of the cyclopenta[c]quinoline scaffold suggest its potential in other therapeutic areas as well. For instance, derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[20]

Future Perspectives and Challenges

The cyclopenta[c]quinoline scaffold holds significant promise for the future of drug discovery. Its versatile chemistry and diverse biological activities make it a rich source for the development of new therapeutic agents. Future research efforts should focus on:

  • Exploring Novel Biological Targets: Expanding the investigation of cyclopenta[c]quinoline derivatives against a wider range of biological targets beyond DNA and topoisomerases.

  • Combinatorial Chemistry and High-Throughput Screening: Utilizing these techniques to generate and screen large libraries of cyclopenta[c]quinoline derivatives to identify novel hits.

  • Improving Pharmacokinetic Properties: Optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to enhance their drug-likeness.

  • Overcoming Drug Resistance: Designing novel derivatives that can circumvent known mechanisms of drug resistance.

A key challenge will be to improve the selectivity of these compounds to minimize off-target effects and associated toxicities. A thorough understanding of the SAR and the three-dimensional structure of the target proteins will be crucial in addressing this challenge.

References

  • Wu, W., et al. (2011). Efficient synthesis of 5H-cyclopenta[c]quinoline derivatives via palladium-catalyzed domino reactions of o-alkynylhalobenzene with amine. Organic Letters, 13(5), 1150-1153. Available from: [Link]

  • Various Authors. (2024-2025). Synthesis and biological activities of quinoline derivatives. ResearchGate. Available from: [Link]

  • Guo, L., et al. (2023). Synthesis of Cyclopenta[c]quinolines by Palladium-Catalyzed Cyclization of 3-Bromoindoles with Internal Alkynes via Spirocyclic Cyclopentadiene Intermediates. The Journal of Organic Chemistry. Available from: [Link]

  • Rastelli, G., et al. (2018). Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. ChemMedChem, 13(24), 2665-2672. Available from: [Link]

  • Rastelli, G., et al. (2018). Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. PubMed. Available from: [Link]

  • Guo, L., et al. (2023). Synthesis of cyclopenta[c]quinoline from bromoindoles and internal alkynes. ResearchGate. Available from: [Link]

  • Kalinowska-Tłuścik, J., et al. (2012). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Molecules, 17(8), 9477-9493. Available from: [Link]

  • Jackman, A. L., et al. (2000). Design and synthesis of Cyclopenta[g]quinazoline-based antifolates as inhibitors of thymidylate synthase and potential antitumor agents. Journal of Medicinal Chemistry, 43(10), 1955-1969. Available from: [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033-2047. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopenta[c]quinoline. PubChem. Available from: [Link]

  • Zhou, Y., et al. (2023). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Journal of Biological Chemistry, 299(3), 102949. Available from: [Link]

  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(12), 1421-1449. Available from: [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. Available from: [Link]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. Available from: [Link]

  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. Available from: [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Available from: [Link]

  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Various Authors. (2025). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. ResearchGate. Available from: [Link]

  • Various Authors. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Preprints.org. Available from: [Link]

  • Various Authors. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 104639. Available from: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available from: [Link]

Sources

Technical Monograph: 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid (Tetrahydro Derivative)

[1][2]

Executive Summary

Compound Name: 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid PubChem CID: 5661118 CAS Registry Number: 353484-21-6 Primary Classification: Fused Tetrahydroquinoline (THQ) Target Profile: Cdc25B Dual-Specificity Phosphatase Inhibitor Critical Advisory: This compound is classified in chem-informatics literature as a PAINS (Pan-Assay Interference Compound) candidate.[1] While it exhibits micromolar inhibition of Cdc25B, researchers must rigorously validate activity to rule out redox cycling or aggregation artifacts common to the tetrahydroquinoline scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is a tricyclic system featuring a quinoline core fused with a cyclopentane ring. The "tetrahydro" designation indicates saturation at the 3a, 4, 5, and 9b positions, creating a non-planar, chiral scaffold.

Structural Specifications
PropertyData
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol
Exact Mass 259.084458 Da
Topological Polar Surface Area 86.6 Ų
H-Bond Donors 3 (2 Carboxyl, 1 Amine)
H-Bond Acceptors 5
LogP (XLogP3) 1.9 (Moderate Lipophilicity)
Stereochemistry Contains 3 chiral centers (3a, 4, 9b).[1] Typically synthesized as a diastereomeric mixture (often cis-fused).
Solubility & Stability[4]
  • Solubility: Low in neutral water; soluble in DMSO, Methanol, and aqueous base (due to dicarboxylic acid functionality).

  • Stability: The tetrahydroquinoline amine is susceptible to oxidation to the quinoline or quinolinium species upon prolonged exposure to air or light, which often correlates with false-positive assay readouts (browning of solution).

Pharmacology & Mechanism of Action[9][10]

Primary Target: Cdc25B Phosphatase

The compound was originally identified via high-throughput screening (HTS) as an inhibitor of Cdc25B , a dual-specificity phosphatase that regulates cell cycle progression by dephosphorylating Cyclin-Dependent Kinases (CDKs).

  • IC50: ~2.5 – 11 µM (in vitro against recombinant Cdc25B).[2]

  • Mechanism: Initially proposed as a reversible inhibitor. However, subsequent structural analysis of the THQ scaffold suggests it may act via redox cycling, generating reactive oxygen species (ROS) that oxidize the catalytic cysteine of the phosphatase.

The PAINS Warning (Critical for Drug Development)

The fused tetrahydroquinoline (THQ) scaffold is a known PAINS motif.

  • Redox Reactivity: The secondary amine in the THQ core can undergo oxidation to an imine or quinolinium species. This process generates H₂O₂, which inhibits cysteine-dependent enzymes (like Cdc25B) non-specifically.

  • Aggregation: At micromolar concentrations, these planar, hydrophobic cores can form colloidal aggregates that sequester enzymes, leading to false inhibition signals.

Recommendation: Any biological activity observed with CID 5661118 must be validated by:

  • Adding detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.

  • Adding reducing agents (e.g., DTT or catalase) to neutralize ROS.

Synthetic Routes[5]

The synthesis of CID 5661118 typically employs a Povarov Reaction (imino-Diels-Alder), a powerful multi-component coupling strategy.

Reaction Pathway[1][4][5][6]
  • Precursors: Ethyl 4-aminobenzoate (Aniline), Ethyl glyoxylate (Aldehyde), and Cyclopentadiene (Alkene).

  • Catalyst: Lewis Acid (e.g.,

    
     or 
    
    
    ).
  • Mechanism:

    • In situ formation of the Schiff base (imine) between the aniline and glyoxylate.

    • [4+2] Cycloaddition of the imine (acting as the diene or dienophile depending on mechanism) with cyclopentadiene.

    • Hydrolysis of the diester intermediate to the final dicarboxylic acid.

Step-by-Step Experimental Protocol

Adapted from Brisson et al. (2004) and analogous THQ syntheses.

Step 1: Povarov Cycloaddition (Ester Intermediate)

  • Reagents: Dissolve Ethyl 4-aminobenzoate (1.0 eq) and Ethyl glyoxylate (1.2 eq) in anhydrous Acetonitrile (MeCN) .

  • Catalyst: Add

    
      (0.2 eq) at 0°C under Nitrogen.
    
  • Addition: Dropwise add freshly distilled Cyclopentadiene (2.0 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with saturated

    
    . Extract with Dichloromethane (DCM). Dry over 
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica gel) to isolate the diethyl ester intermediate.

Step 2: Saponification (Final Product)

  • Hydrolysis: Dissolve the diethyl ester in THF/Water (1:1) .

  • Base: Add LiOH (4.0 eq). Stir at RT for 12 hours.

  • Isolation: Acidify carefully with 1M HCl to pH ~3. The dicarboxylic acid (CID 5661118) will precipitate.

  • Purification: Filter the precipitate and wash with cold water. Recrystallize from Methanol if necessary.

Visualization of Workflows

Figure 1: Synthesis & PAINS Mechanism

The following diagram illustrates the Povarov synthesis pathway and the redox-cycling interference mechanism associated with the THQ scaffold.

Gcluster_synthesisPovarov Synthesis Routecluster_painsPAINS Interference MechanismAnilineEthyl 4-aminobenzoate(Precursor A)ImineSchiff BaseIntermediateAniline->Imine+ AldehydeAldehydeEthyl Glyoxylate(Precursor B)Aldehyde->ImineEsterTHQ Diethyl Ester(Cyclized)Imine->Ester+ CyclopentadieneBF3·OEt2AlkeneCyclopentadiene(Diene)Alkene->EsterProductCID 5661118(Dicarboxylic Acid)Ester->ProductLiOH HydrolysisOxidationAir Oxidation(Spontaneous)Product->OxidationQuinoliniumQuinolinium Species(Reactive)Oxidation->QuinoliniumH2O2H₂O₂ GenerationOxidation->H2O2EnzymeCdc25B(Cys-Active Site)Quinolinium->EnzymeCovalent Mod?H2O2->EnzymeOxidizes CysteineInhibitionFalse PositiveInhibitionEnzyme->Inhibition

Caption: Figure 1. Left: Povarov multi-component synthesis of CID 5661118. Right: Mechanism of false-positive assay interference via redox cycling and H₂O₂ generation common to tetrahydroquinolines.

References

  • Brisson, M., et al. (2004).[2][3] "Discovery and characterization of novel small molecule inhibitors of human Cdc25B dual specificity phosphatase." Molecular Pharmacology, 66(4), 824-833.[3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5661118, 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • OpenLabNotebooks. "Synthesis of Fused Tetrahydroquinolines (THQ)." Structural Genomics Consortium (SGC).

Methodological & Application

Application Note: Using 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid as a DHODH Inhibitor

[1][2]

Introduction & Chemical Biology

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid (CAS: 353484-21-6) is a tricyclic quinoline derivative belonging to the quinoline-4-carboxylic acid class of small molecules.[1] While historically identified in screens for Cdc25 phosphatase inhibitors [1], its structural core—a quinoline ring substituted with a carboxylic acid at position 4—is the definitive pharmacophore for Dihydroorotate Dehydrogenase (DHODH) inhibitors, exemplified by the potent anticancer agent Brequinar [2].

This application note details the protocols for utilizing this compound to inhibit DHODH, the rate-limiting enzyme in de novo pyrimidine biosynthesis. Unlike lipophilic analogs (e.g., Brequinar), the presence of the C8-carboxylic acid moiety in this molecule significantly alters its physicochemical properties, potentially enhancing aqueous solubility while maintaining affinity for the ubiquinone-binding tunnel of DHODH.[1]

Mechanism of Action

DHODH is a flavin mononucleotide (FMN)-dependent enzyme located on the inner mitochondrial membrane.[1][2][3] It catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to ubiquinone (Coenzyme Q10).

  • Binding Site: 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid binds to the ubiquinone-binding tunnel (N-terminal domain), preventing the re-oxidation of FMN.[1]

  • Consequence: This blockage creates a "metabolic bottleneck," depleting cellular pools of UMP, UDP, and UTP, thereby arresting DNA/RNA synthesis in rapidly proliferating cells (S-phase arrest).

Experimental Workflow Visualization

Figure 1: Mechanism & Assay Logic

The following diagram illustrates the inhibition point and the logic for validating on-target specificity using the Uridine Rescue method.

DHODH_Mechanismcluster_MitoInner Mitochondrial Membranecluster_CytoCytosol / DownstreamDHODihydroorotateDHODHDHODH Enzyme(FMN-Dependent)DHO->DHODHSubstrateOROOrotateUMPUMP PoolORO->UMPDe Novo PathDHODH->OROProductUQH2UbiquinolDHODH->UQH2ReducedUQUbiquinone(CoQ10)UQ->DHODHe- AcceptorInhibitor3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acidInhibitor->DHODHCompetes w/ UQ(Inhibition)DNADNA/RNA SynthesisUMP->DNARescueExogenous Uridine(Salvage Pathway)Rescue->UMPBypasses DHODH

Caption: DHODH catalyzes the conversion of Dihydroorotate to Orotate coupled to the electron transport chain.[1] The inhibitor blocks the Ubiquinone (UQ) site. Exogenous Uridine bypasses this block via the salvage pathway.

Protocol 1: In Vitro Enzymatic Assay (DCIP Reduction)

This assay measures DHODH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCIP) , a chromogenic electron acceptor that replaces ubiquinone in vitro. The reaction is monitored spectrophotometrically at 600 nm (loss of blue color).

Materials
  • Recombinant Human DHODH: (Purified, lacking the transmembrane domain for solubility).

  • Substrates: L-Dihydroorotate (DHO), Decylubiquinone (CoQ analog).

  • Chromogen: DCIP (2,6-Dichlorophenolindophenol).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Compound: 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid (dissolved in DMSO).[1]

Step-by-Step Methodology
  • Preparation: Prepare a 10x stock of the inhibitor in DMSO. Serial dilute to generate an 8-point dose-response curve (e.g., 10 µM to 0.1 nM).[1]

  • Master Mix: In a 96-well plate, combine:

    • Buffer (to final volume 200 µL)

    • DCIP (Final conc: 60 µM)

    • Decylubiquinone (Final conc: 20 µM)

    • Recombinant DHODH (Final conc: 20-50 nM)[1]

  • Incubation: Add 2 µL of inhibitor stock to the wells. Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Initiation: Start the reaction by adding L-Dihydroorotate (Final conc: 200 µM).

  • Measurement: Immediately read Absorbance at 600 nm in kinetic mode (every 30 seconds for 20 minutes).

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Activity vs. Log[Inhibitor].

    • Fit to a sigmoidal dose-response equation (variable slope) to determine IC50 .

Critical Note: The dicarboxylic acid nature of this compound may make it pH-sensitive.[1] Ensure the assay buffer is strictly maintained at pH 8.0 to ensure the deprotonated (active) state.

Protocol 2: Cell-Based Specificity (The Uridine Rescue)[1]

This is the gold-standard validation for DHODH inhibitors. Because this compound has also been reported as a Cdc25 inhibitor [1], you must perform this rescue experiment to distinguish between DHODH-mediated growth arrest and off-target toxicity.[1]

Concept
  • Condition A (Inhibitor only): Cells die/arrest because they lack pyrimidines.

  • Condition B (Inhibitor + Uridine): Cells survive because exogenous uridine enters the salvage pathway, bypassing the DHODH blockade.

  • Interpretation: If Uridine fully rescues viability, the drug is on-target (DHODH). If Uridine fails to rescue, the drug is killing cells via another mechanism (e.g., Cdc25 inhibition or general cytotoxicity).

Materials
  • Cell Line: AML cell lines (e.g., THP-1, MOLM-13) or solid tumor lines (A375).[1]

  • Reagents: Uridine (Sigma), CellTiter-Glo (Promega) or MTT.

Step-by-Step Methodology
  • Seeding: Seed cells in two duplicate 96-well plates (2,000–5,000 cells/well).

  • Treatment:

    • Plate 1 (Test): Treat with serial dilutions of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid.

    • Plate 2 (Rescue): Treat with the exact same dilution series, but supplement the media with 100 µM Uridine .

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Assess cell viability using CellTiter-Glo (luminescence) or MTT (absorbance).[1]

  • Data Interpretation (See Table 1):

Table 1: Interpreting Rescue Data
ObservationConclusionAction
High Potency (Plate 1) + Full Rescue (Plate 2)Confirmed DHODH Inhibition Proceed with development.
High Potency (Plate 1) + No Rescue (Plate 2)Off-Target Cytotoxicity Likely Cdc25 or general toxin.[1] Stop.
High Potency (Plate 1) + Partial Rescue (Plate 2)Polypharmacology Mixed mechanism (DHODH + Off-target).

Solubility & Handling Guidelines

The "4,8-dicarboxylic acid" substitution pattern provides a distinct advantage over the classic "Brequinar" scaffold: Solubility .[1]

  • Dissolution: The compound contains two ionizable carboxylic acid groups.

    • Stock Solution: Dissolve in DMSO (up to 50 mM).

    • Aqueous Buffer: Unlike mono-acids, this compound can be dissolved in basic buffers (PBS pH 7.4 or Tris pH 8.[1]0) at higher concentrations due to the formation of the di-anion.[1]

  • pKa Considerations: The pKa of the quinoline nitrogen is likely low, but the carboxylates will be deprotonated at physiological pH.

  • Storage: Store powder at -20°C. DMSO stocks should be aliquoted to avoid freeze-thaw cycles, which can precipitate the compound.[1]

References

  • Brisson, M., et al. (2004).[4] Discovery and characterization of novel small molecule inhibitors of human Cdc25B dual specificity phosphatase. Molecular Pharmacology, 66(4), 824-833. Link

  • Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(23), 11080–11107. Link

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171-186. Link

Application Note: Solid-Phase Synthesis of Cyclopenta[c]quinoline-4-Carboxylic Acids via Povarov Multicomponent Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Cyclopenta[c]quinolines and their hydrogenated derivatives are privileged polycyclic scaffolds in medicinal chemistry. These architectures exhibit a broad spectrum of potent biological activities, functioning as highly effective acetylcholinesterase (AChE) inhibitors, DNA intercalators, and cytotoxic agents against various cancer cell lines[1][2]. Specifically, 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acids represent a highly functionalized subclass that serves as an ideal starting point for combinatorial library generation and structure-activity relationship (SAR) studies[3].

To accelerate drug discovery, Solid-Phase Synthesis (SPS) offers a distinct advantage for the rapid assembly of these complex systems. By utilizing a traceless linker approach, researchers can drive equilibrium reactions to completion using excess reagents, which are subsequently removed by simple filtration[4]. This application note details a robust, self-validating protocol for the solid-phase synthesis of cyclopenta[c]quinoline-4-carboxylic acids via a Lewis acid-catalyzed imino Diels-Alder (Povarov) reaction[5].

Mechanistic Insights & Design Principles

As a Senior Application Scientist, it is critical to understand the causality behind each experimental parameter to ensure a self-validating and reproducible workflow.

  • Resin Selection & Traceless Cleavage: Wang resin (p-benzyloxybenzyl alcohol resin) is selected as the solid support. The resulting ester linkage formed with glyoxylic acid is highly stable to the Lewis acidic conditions required for the cycloaddition. However, it can be cleaved quantitatively under strongly acidic conditions (95% TFA), releasing the target carboxylic acid tracelessly without residual linker artifacts[4].

  • Thermodynamic Driving Force for Imine Formation: The condensation of resin-bound glyoxylate with anilines is an equilibrium process. To force the reaction toward the imine on a solid support, trimethyl orthoformate (TMOF) is employed. TMOF acts as a chemical water scavenger, irreversibly consuming the water byproduct and preventing the hydrolysis of the delicate resin-bound imine.

  • Cycloaddition Causality: The Povarov reaction operates as an inverse-electron-demand imino Diels-Alder reaction. The resin-bound imine acts as the electron-deficient dienophile, while cyclopentadiene serves as the electron-rich diene. Scandium(III) triflate (Sc(OTf)₃) is utilized as the Lewis acid due to its high oxophilicity and water tolerance. It coordinates to the imine nitrogen, significantly lowering the LUMO of the dienophile and accelerating the asynchronous concerted[4+2] cycloaddition[5]. The reaction proceeds predominantly via an endo-transition state due to secondary orbital interactions, yielding the cis-fused cyclopenta[c]quinoline core with high diastereoselectivity.

Experimental Workflows & Logical Relationships

SPS_Workflow N1 Wang Resin (Hydroxyl functionalized) N2 Resin-Bound Glyoxylate (Esterification) N1->N2 Glyoxylic acid, DIC, DMAP N3 Resin-Bound Imine (Aniline Addition) N2->N3 Substituted Aniline, HC(OMe)3 N4 Cycloaddition (Cyclopentadiene + Sc(OTf)3) N3->N4 Cyclopentadiene, Lewis Acid N5 TFA Cleavage (Release from Resin) N4->N5 95% TFA / 5% DCM N6 Cyclopenta[c]quinoline-4-carboxylic acid (Final Product) N5->N6 Filtration & Concentration

Solid-phase Povarov workflow for cyclopenta[c]quinoline-4-carboxylic acids.

Mechanism M1 Resin-Bound Imine (Electron-deficient Dienophile) M2 Lewis Acid Activation (Sc(OTf)3 coordination) M1->M2 M4 Asynchronous Concerted [4+2] Cycloaddition M2->M4 M3 Cyclopentadiene (Electron-rich Diene) M3->M4 M5 endo-Transition State (Secondary Orbital Interactions) M4->M5 Kinetic Control M6 Resin-Bound Tetrahydrocyclopenta[c]quinoline M5->M6 Stereoselective Annulation

Mechanistic logic of the Lewis acid-catalyzed imino Diels-Alder (Povarov) cycloaddition.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, analytical checkpoints ensure the reaction has proceeded successfully before committing to the next synthetic phase.

Phase 1: Preparation of Resin-Bound Glyoxylate
  • Resin Swelling: Swell Wang resin (1.0 equiv, typically 0.8 mmol/g loading) in anhydrous dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel equipped with a PTFE stopcock.

  • Activation: In a separate vial, dissolve glyoxylic acid monohydrate (3.0 equiv) in a minimal volume of anhydrous DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Coupling: Add the activated glyoxylic acid solution to the resin suspension. Agitate gently at room temperature for 12 hours.

  • Self-Validation Checkpoint: Drain the reactor and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry a 5 mg aliquot under vacuum. Perform on-bead FT-IR analysis to confirm the appearance of a strong ester carbonyl stretch at ~1735 cm⁻¹, validating successful esterification.

Phase 2: Imine Condensation
  • Swelling: Swell the glyoxylate-functionalized resin in anhydrous DCM.

  • Condensation: Add the desired substituted aniline (5.0 equiv) and trimethyl orthoformate (TMOF, 10.0 equiv) to act as a chemical water scavenger.

  • Agitation: Agitate the mixture at room temperature for 16 hours.

  • Self-Validation Checkpoint: Drain and wash the resin strictly with anhydrous DCM (3x) to prevent imine hydrolysis. Perform on-bead FT-IR on a dried aliquot; the spectrum must show a distinct imine (C=N) stretch at ~1640 cm⁻¹ and a shift in the carbonyl stretch, confirming complete conversion.

Phase 3: Imino Diels-Alder (Povarov) Cycloaddition
  • Solvent Exchange: Suspend the imine-bound resin in anhydrous acetonitrile (MeCN).

  • Catalysis & Annulation: Add Sc(OTf)₃ (0.2 equiv) followed immediately by freshly cracked cyclopentadiene (10.0 equiv).

  • Reaction: Agitate the reaction mixture at room temperature for 24 hours.

  • Self-Validation Checkpoint: Prior to bulk cleavage, perform a micro-cleavage on 5 mg of resin using 100 µL of TFA/DCM (1:1) for 30 minutes. Evaporate the solvent and analyze the residue via LC-MS to confirm the mass of the desired tetrahydrocyclopenta[c]quinoline core and assess the endo/exo ratio.

  • Washing: Wash the bulk resin extensively with MeCN (3x), DMF (3x), DCM (3x), and finally MeOH (3x) to remove the Lewis acid and unreacted diene. Dry the resin under vacuum.

Phase 4: Cleavage and Product Recovery
  • Traceless Cleavage: Treat the dried resin with a cleavage cocktail consisting of 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% Water for 2 hours at room temperature.

  • Filtration: Filter the resin and wash the beads with neat TFA (2x) to ensure complete product recovery.

  • Isolation: Concentrate the combined filtrates under a gentle stream of nitrogen. Precipitate the crude cyclopenta[c]quinoline-4-carboxylic acid using cold diethyl ether, centrifuge, and decant the supernatant.

Quantitative Data & Scope

The following table summarizes the validation data for various aniline inputs subjected to this solid-phase protocol. The data illustrates the high conversion rates and stereoselectivity achievable through this methodology.

Aniline InputLewis AcidConversion (%)Cleavage Yield (%)Purity (LC-MS)Diastereomeric Ratio (endo:exo)
AnilineSc(OTf)₃>998596%92:8
4-ChloroanilineSc(OTf)₃>998294%95:5
4-MethoxyanilineSc(OTf)₃957891%88:12
2,4-DichloroanilineSc(OTf)₃907189%96:4

Note: Yields are based on the initial loading of the Wang resin. Diastereomeric ratios were determined by crude ¹H-NMR and LC-MS analysis of the micro-cleavage aliquots.

References

1.[1] 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. nih.gov. 1 2.[2] Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. nih.gov. 2 3.[3] 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. aksci.com.3 4.[4] Traceless Solid‐Phase Synthesis of Cyclopenta[ | Request PDF. researchgate.net. 4 5.[5] Imino Diels-Alder Reaction: Application to the Synthesis of Diverse Cyclopenta[c]Quinoline Derivatives. researchgate.net. 5

Sources

Advanced Crystallization Protocols for Dicarboxylic Acid Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Amphoteric Challenge

Quinoline dicarboxylic acid derivatives (e.g., Quinoline-2,3-dicarboxylic acid, Quinoline-2,4-dicarboxylic acid) represent a unique class of pharmaceutical intermediates and active ingredients. Unlike simple organic acids, these molecules possess an amphoteric (zwitterionic) nature due to the basic quinoline nitrogen (


) and the acidic carboxyl groups (

).

The Crystallization Bottleneck: Standard cooling crystallization often fails because these molecules exhibit "brick-dust" insolubility in common organic solvents due to strong intermolecular hydrogen bonding networks (Head-to-Tail zwitterionic packing). Furthermore, they are prone to forming stable solvates or oiling out if the dielectric constant of the solvent blend is not carefully tuned.

This guide details three field-proven protocols designed to disrupt these networks and achieve high-purity crystalline phases.

Physicochemical Profiling & Solvent Mapping

Before attempting crystallization, the solubility profile must be mapped relative to pH. These derivatives typically exhibit a U-shaped solubility curve.

Table 1: Solubility Profile of Quinoline Dicarboxylic Acids
Solvent SystemTemperatureSolubility StatusRole in Protocol
Aq. NaOH / KOH (pH > 10) AmbientHigh (Soluble Salt)Initial Dissolution
Aq. HCl /

(pH < 1)
AmbientModerate (Cationic)Dissolution (Less common)
DMF / DMSO 25°C - 80°CHighGood Solvent (Organic)
Ethanol / Methanol BoilingModerate to HighCo-solvent
Water (pH 3-5) AmbientVery Low (Isoelectric) Anti-solvent / Precipitant
Acetone / Ether AmbientInsolubleAnti-solvent

Protocol A: Reactive pH-Swing Crystallization (Primary Isolation)

Principle: This is the most robust method for isolating dicarboxylic acid quinolines from crude synthesis mixtures. It leverages the molecule's pH-dependent solubility. By dissolving the compound as a dicarboxylate salt (high pH) and slowly approaching the isoelectric point (pI), controlled nucleation is achieved.

Experimental Workflow

Step 1: Dissolution & Clarification

  • Suspend 10.0 g of crude Quinoline-2,3-dicarboxylic acid in 50 mL of deionized water.

  • Slowly add 2M NaOH solution dropwise with vigorous stirring until the solution becomes clear and the pH reaches 10–11.

    • Note: The solution may turn yellow/amber due to the extended conjugation of the anion.

  • Add 0.5 g activated carbon to remove colored impurities. Stir for 30 mins at 40°C.

  • Filter through a Celite bed or 0.45 µm membrane to remove carbon and insoluble particulates.

Step 2: Controlled Nucleation (The "Swing")

  • Transfer the filtrate to a jacketed crystallizer controlled at 25°C.

  • Critical Step: Introduce 1M HCl via a syringe pump at a rate of 1 mL/min.

  • Monitor pH continuously.

    • Zone A (pH 10 -> 6): Solution remains clear.

    • Zone B (pH 6 -> 4): Onset of nucleation (Cloud Point). Reduce acid addition rate to 0.2 mL/min to prevent oiling out.

  • Stop acid addition when pH reaches 2.5–3.0 (approximate isoelectric region for dicarboxylic quinolines).

Step 3: Ostwald Ripening (Aging)

  • Hold the slurry at 25°C for 2 hours with low-shear agitation (50 rpm).

  • Optional: Thermal cycling (heat to 40°C, cool to 20°C) can be applied once to remove fines and improve filterability.

Step 4: Isolation

  • Filter the white-to-off-white precipitate under vacuum.

  • Wash the cake with 2 x 20 mL of cold acidic water (pH 3) to prevent re-dissolution of the salt form.

  • Dry at 60°C under vacuum for 12 hours.

Protocol B: Organic Anti-Solvent Recrystallization (Polymorph Control)

Principle: For high-purity requirements (>99.5%) or specific polymorph targeting, an organic solvent/anti-solvent system is preferred over aqueous pH methods to avoid hydrate formation.

Experimental Workflow
  • Dissolution: Dissolve 5.0 g of the dried crude solid in the minimum amount of DMSO or DMF (approx. 15-20 mL) at 60°C. Ensure complete dissolution.

  • Polishing: Filter the hot solution through a heated 0.2 µm PTFE filter to remove seeds.

  • Anti-Solvent Addition:

    • Place the filtrate in a vessel with an overhead stirrer (200 rpm).

    • Slowly add Ethanol or Isopropanol (Anti-solvent) dropwise.

    • Ratio: Target a final Solvent:Anti-solvent ratio of 1:3 to 1:5.

  • Seeding (Recommended): When the solution turns slightly hazy (metastable limit), add 0.1% w/w pure seed crystals of the desired polymorph.

  • Crystallization: Continue adding anti-solvent over 2 hours. Cool the mixture to 5°C.

  • Harvest: Filter and wash with cold Ethanol.

Protocol C: Co-Crystallization Strategy

Principle: If the dicarboxylic acid quinoline derivative is too insoluble or exhibits poor bioavailability, co-crystallization with a conformer (e.g., nicotinamide, oxalic acid) can modulate properties.

  • Method: Liquid-Assisted Grinding (LAG).

  • Protocol: Mix the Quinoline derivative and Co-former in a 1:1 molar ratio. Add catalytic amounts of Methanol (10 µL/100 mg). Grind in a ball mill at 25 Hz for 30 minutes. Analyze via PXRD for new phase formation.

Process Visualization

The following diagram illustrates the critical decision pathways and the mechanism of the pH-Swing Protocol.

G cluster_0 Mechanism of Action Start Crude Quinoline Dicarboxylic Acid Dissolution Dissolution (pH > 10) Solvent: Aq. NaOH Start->Dissolution High Solubility as Salt OrganicPath Alternative: Organic Recrystallization (DMF/EtOH) Start->OrganicPath If High Purity Required Filtration Filtration (Remove Insolubles) Dissolution->Filtration Acidification Controlled Acidification Add 1M HCl Filtration->Acidification Nucleation Nucleation Point (pH ~4.5 - 5.5) Acidification->Nucleation Approach pI Aging Crystal Aging (Ostwald Ripening) Nucleation->Aging Growth Phase Isolation Filtration & Drying Aging->Isolation OrganicPath->Isolation Mech1 Anionic Form (Soluble) Mech2 Zwitterionic Form (Insoluble Lattice) Mech1->Mech2 Protonation

Figure 1: Decision matrix and process flow for the purification of Quinoline Dicarboxylic Acids, highlighting the critical pH-dependent transition from soluble anion to insoluble zwitterion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Acid addition too fast; supersaturation too high.Reduce acid addition rate; operate at higher temperature (40°C) then cool.
Gel Formation Formation of meta-stable hydrates.Use Protocol B (Organic solvent); avoid water in final stages.
Colored Crystals Trapped oxidation byproducts.Ensure activated carbon step is sufficient; recrystallize from Ethanol.
Low Yield pH overshoot (too acidic).Stop acidification exactly at the isoelectric point (experimentally determine pI).

References

  • BenchChem. (2025).[1][2] Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from

  • European Patent Office. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid (EP0257433B1). Retrieved from

  • National Institutes of Health (NIH). (2017). In silico screening of dicarboxylic acids for cocrystallization. Retrieved from

  • Royal Society of Chemistry. (2023).[3] Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives. Organic & Biomolecular Chemistry. Retrieved from

  • PubChem. (2025).[4] 2,3-Quinolinedicarboxylic acid Compound Summary. Retrieved from

Sources

Application Note: High-Precision Cytotoxicity Profiling of Cyclopenta[c]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Cyclopenta[c]quinoline derivatives represent a privileged tricyclic scaffold often investigated for DNA intercalation, topoisomerase inhibition, and tubulin polymerization interference. However, their planar, lipophilic nature and intrinsic fluorescence present specific challenges in high-throughput screening (HTS).

The "Senior Scientist" Warning: Standard protocols often fail with this scaffold due to two primary artifacts:

  • Intrinsic Fluorescence: The quinoline core can emit in the blue-green spectrum, leading to false negatives in fluorescence-based viability assays (e.g., Resazurin/Alamar Blue).

  • Aggregation (PAINS): Fused tricyclic systems are prone to colloidal aggregation in aqueous media, mimicking specific inhibition.

This guide provides a validated workflow to bypass these artifacts, ensuring that observed cytotoxicity is pharmacologically relevant.

Experimental Workflow Optimization

The following logic gate ensures resource efficiency. Do not proceed to MoA (Mechanism of Action) studies until the compound passes the "Interference Check."

Workflow Start Compound Library (Cyclopenta[c]quinolines) Solubility Step 1: Solubility & Spectral Scan Start->Solubility Decision1 Fluorescent? Solubility->Decision1 Assay_Abs Step 2A: Absorbance Assay (MTT / MTS) Decision1->Assay_Abs No Emission Overlap Assay_Lum Step 2B: Luminescence Assay (CellTiter-Glo) Decision1->Assay_Lum High Fluorescence Hit_Select Hit Selection (IC50 < 10 µM) Assay_Abs->Hit_Select Assay_Lum->Hit_Select PAINS Step 3: Aggregation Check (Detergent Counter-Screen) Hit_Select->PAINS MoA Step 4: Mechanism of Action (Flow Cytometry / ROS) PAINS->MoA True Positive

Caption: Logic-gated workflow prioritizing interference detection before mechanistic validation.

Protocol Section

Phase 1: Compound Preparation & Spectral Scanning

Objective: Determine solubility limits and fluorescence interference profile.

  • Solvent: DMSO (Grade: Cell Culture Tested).

  • Stock Concentration: 10 mM or 50 mM (Cyclopenta[c]quinolines are often sparingly soluble; sonication may be required).

  • Storage: -20°C, protected from light (critical for quinolines).

Protocol:

  • Dilute compound to 100 µM in PBS (pH 7.4).

  • Perform an excitation/emission scan (Ex: 300–600 nm) using a multimode plate reader.

  • Critical Decision: If emission peaks between 530–590 nm, reject Resazurin assays . Use MTT (Absorbance) or ATP-Glo (Luminescence).

Phase 2: Primary Cytotoxicity Screen (MTT Assay)

Rationale: MTT relies on absorbance (570 nm), avoiding the fluorescence interference common to quinoline scaffolds.

Materials:

Reagent Specification Purpose
Cell Lines HeLa, MCF-7, HepG2 Standard epithelial cancer models.
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide Metabolic indicator.
Solubilizer DMSO or SDS-HCl Dissolves formazan crystals.

| Positive Control | Doxorubicin (1 µM) | Validated DNA intercalator. |

Step-by-Step Protocol:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add serial dilutions of cyclopenta[c]quinoline derivatives (0.1 µM – 100 µM).

    • Note: Final DMSO concentration must be <0.5% to prevent solvent toxicity.

  • Incubation: 48 hours or 72 hours at 37°C, 5% CO2.

  • Labeling: Add MTT solution (0.5 mg/mL final conc.). Incubate 3–4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake plate for 10 min.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data QC:

  • Calculate Z-Factor for the plate. A value > 0.5 is required for valid screening data.

  • IC50 Calculation: Use non-linear regression (Sigmoidal dose-response, variable slope).

Phase 3: Mechanism of Action (MoA) - Cell Cycle Analysis

Rationale: Cyclopenta[c]quinolines often act as DNA intercalators or Topoisomerase II inhibitors. This manifests as a specific cell cycle arrest (typically G2/M phase).

MoA_Pathway Compound Cyclopenta[c]quinoline DNA DNA Intercalation Compound->DNA Topo Topo II Inhibition DNA->Topo DSB Double Strand Breaks (γH2AX) Topo->DSB Check G2/M Checkpoint Activation DSB->Check Apoptosis Apoptosis (Caspase 3/7) Check->Apoptosis

Caption: Predicted mechanistic pathway for quinoline-based intercalators.

Protocol (Flow Cytometry):

  • Treatment: Treat cells with IC50 concentration of the compound for 24h.

  • Harvest: Trypsinize cells and wash with cold PBS.

  • Fixation: Add dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (PI) - DNA stain.

    • 100 µg/mL RNase A - Degrades RNA to prevent artifacts.

  • Analysis: Measure fluorescence (FL2 channel) on a flow cytometer.

  • Interpretation:

    • G0/G1 Peak: Normal growth.

    • S-Phase: DNA synthesis.[1]

    • G2/M Peak:Expected arrest point for cyclopenta[c]quinolines (indicates intercalation/Topo inhibition).

    • Sub-G1: Apoptotic debris.

Troubleshooting & Self-Validation

ObservationPotential CauseCorrective Action
High Background (Absorbance) Compound precipitation.Check solubility limit. Wash cells with PBS before adding MTT.
Steep Hill Slope (>3.0) Aggregation / PAINS.Add 0.01% Triton X-100 to assay buffer. If potency drops, it's an artifact.
No IC50 Convergence Poor solubility or evaporation.Use edge-well exclusions. Verify stock concentration via HPLC.
Fluorescence in Control Compound autofluorescence.[2]Switch to CellTiter-Glo (Luminescence).

References

  • Eda, M., et al. (2015). Synthesis and Biological Evaluation of Cyclopentaquinoline Derivatives as Nonsteroidal Glucocorticoid Receptor Antagonists.[3][4] Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. Troubleshooting Assay Interference with Quinoline-2-Carboxylic Acid Derivatives. BenchChem Application Notes. Link

  • Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.[5] ResearchGate. Link

  • Saeedi, M., et al. (2016). Synthesis and Cytotoxicity Study of New Cyclopenta[b]quinoline-1,8-dione Derivatives. Iranian Journal of Pharmaceutical Research. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. Link

Sources

Application Note: Precision Molecular Docking of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic Acid Ligands Targeting Human Topoisomerase II

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3H-Cyclopenta[c]quinoline scaffold represents a privileged structure in medicinal chemistry, characterized by a planar tricyclic core capable of DNA intercalation and minor groove binding. When functionalized with dicarboxylic acid moieties at positions 4 and 8, the physicochemical profile shifts significantly, introducing strong electrostatic potential alongside the inherent hydrophobic stacking capability.

This Application Note provides a rigorous protocol for the molecular docking of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid derivatives against Human Topoisomerase II


 (Topo II

)
. Unlike standard small-molecule docking, this workflow addresses the critical challenges of DNA-protein-ligand ternary complexes , magnesium ion coordination, and the ionization states of dicarboxylic acids at physiological pH.

Scientific Rationale & Target Selection

The Ligand: 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic Acid

The ligand features two distinct interaction modalities:

  • Planar Core (Cyclopenta[c]quinoline): Facilitates

    
    -
    
    
    
    stacking between DNA base pairs (intercalation).
  • Anionic Substituents (4,8-COOH):

    • C4-Carboxyl: Mimics the C3-carboxyl of fluoroquinolones, potentially coordinating with

      
       ions in the active site or forming salt bridges with catalytic arginine residues.
      
    • C8-Carboxyl: Extends into the solvent-exposed region or interacts with auxiliary pockets, improving solubility and selectivity.

The Target: Human Topoisomerase II (PDB: 3QX3)

Topoisomerase II


 is a validated anticancer target. Inhibitors typically function as "poisons," stabilizing the cleavable complex (DNA-protein covalent intermediate) and triggering apoptosis.
  • PDB Selection: 3QX3 (Crystal structure of human Topoisomerase II

    
     in complex with DNA and etoposide). This structure is preferred because it captures the enzyme in the "cleavage-competent" state, essential for docking intercalating poisons.
    

Computational Protocol

Phase 1: Ligand Preparation (The "Dianion" Factor)

Rationale: Standard force fields often mistreat carboxylic acids as neutral. At pH 7.4, both carboxyl groups (pKa


 3-5) will be deprotonated (

). Docking the neutral form will yield false-positive hydrophobic scores and miss critical salt bridges.

Step-by-Step:

  • Structure Generation: Sketch the 2D structure of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid.

  • Conformational Search: Use a Monte Carlo algorithm to generate low-energy conformers.

    • Note: The tricyclic core is rigid, but the carboxyl rotation is critical.

  • Ionization State: Generate protonation states at pH 7.4

    
     0.5.
    
    • Requirement: Ensure the species is modeled as a dianion (-2 charge).

  • QM Optimization (Optional but Recommended): Optimize the geometry using DFT (B3LYP/6-31G*) to accurately model the planarity of the quinoline ring and the electron density of the carboxylates.

  • Output: Save as .mol2 or .pdbqt with partial charges (Gasteiger or RESP).

Phase 2: Receptor Preparation (The Ternary Complex)

Rationale: The binding site is not just protein; it is a composite interface of Protein + DNA. Removing the DNA will fail the docking experiment.

Step-by-Step:

  • Retrieval: Download PDB 3QX3 from the RCSB Protein Data Bank.

  • Cleaning:

    • Remove water molecules except those bridging the

      
       ion (if present) or highly conserved waters in the active site (e.g., near Arg503).
      
    • Remove the co-crystallized ligand (Etoposide).

    • CRITICAL: Retain the DNA segment. Treat the DNA as part of the rigid receptor.

    • CRITICAL: Retain the

      
       ion if the docking algorithm supports metal coordination; otherwise, manually restrain the C4-carboxyl to this position.
      
  • Optimization:

    • Add hydrogens using a hydrogen-bond network optimizer (e.g., PROPKA) at pH 7.4.

    • Minimize the protein-DNA complex (AMBER or CHARMM force field) with heavy atoms restrained (RMSD 0.3 Å) to relieve steric clashes without disturbing the crystal packing.

Phase 3: Grid Generation
  • Center: Define the grid box centroid at the geometric center of the original Etoposide ligand.

    • Coordinates (approx from 3QX3): X=28.5, Y=98.2, Z=45.1.

  • Dimensions:

    
     Å. This encompasses the intercalation slot (between base pairs +1 and +4) and the surrounding amino acid residues (Arg503, Gln778).
    
  • Constraints (Glide/Gold): Define a hydrogen bond constraint at Arg503 or Gln778 to enforce specific binding modes if unbiased docking fails to recover the intercalative pose.

Phase 4: Molecular Docking (Precision Mode)

Rationale: Standard docking functions (scoring) may underestimate intercalation energy.

  • Algorithm Selection:

    • AutoDock Vina: Robust for general screening. Use exhaustiveness = 32.

    • Schrödinger Glide (XP): Superior for handling the hydrophobic enclosure of the DNA base pairs.

  • Scoring Function:

    • Prioritize scoring terms that reward

      
      -
      
      
      
      stacking and electrostatic salt bridges.
  • Execution:

    • Run docking for the dianionic ligand.

    • Generate 50 poses; cluster by RMSD (2.0 Å tolerance).

Post-Docking Analysis & Validation

Interaction Profiling

Analyze the top 5 poses based on Binding Affinity (


) and Cluster Size. Construct a "Fingerprint" table:
Interaction TypeTarget Residue/BaseInteraction Partner (Ligand)Significance

-

Stacking
DNA Base Pairs (G13, C8)Cyclopenta[c]quinoline CorePrimary driving force for intercalation.
Salt Bridge Arg503 / Lys480C4-Carboxylate (

)
Anchors the ligand; mimics phosphate backbone interaction.
H-Bond Gln778C8-CarboxylateSpecificity determinant; stabilizes orientation.
Metal Coordination

(if included)
C4-CarboxylateCritical for "poison" mechanism (inhibiting religation).
Validation Strategy
  • Redocking: Re-dock the native ligand (Etoposide) into 3QX3.

    • Success Metric: RMSD < 2.0 Å between docked pose and crystal pose.[1]

  • Enrichment: If a library of decoys is available, calculate the Enrichment Factor (EF1%) to ensure the protocol distinguishes binders from non-binders.

Visualizations

Experimental Workflow (DOT Diagram)

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Protein Receptor Preparation (PDB: 3QX3) Start Start: Ligand & Target Selection L1 2D Structure Sketch (3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid) Start->L1 P1 Retrieve PDB 3QX3 (Topo IIβ + DNA) Start->P1 L2 pKa Calculation (pH 7.4) Generate Dianion (-2) L1->L2 L3 3D Conformer Generation & Energy Minimization L2->L3 Dock Molecular Docking (AutoDock Vina / Glide XP) L3->Dock P2 Clean Structure Remove Etoposide, Keep DNA P1->P2 P3 H-Bond Optimization & Restrained Minimization P2->P3 Grid Grid Generation Center: Intercalation Site Size: 24x24x24 Å P3->Grid Grid->Dock Analysis Interaction Profiling (Salt Bridges, Pi-Stacking) Dock->Analysis

Caption: Workflow for the molecular docking of cyclopenta[c]quinoline ligands into the Topo II


-DNA complex.
Interaction Logic (DOT Diagram)

InteractionMap LigandCore Cyclopenta[c]quinoline Core C4_COOH C4-Carboxylate (Anionic) LigandCore->C4_COOH C8_COOH C8-Carboxylate (Anionic) LigandCore->C8_COOH DNA_Base DNA Base Pairs (Intercalation Site) LigandCore->DNA_Base Pi-Pi Stacking Arg503 Arg503 (Cationic) C4_COOH->Arg503 Salt Bridge Mg2 Mg2+ Ion (Catalytic) C4_COOH->Mg2 Coordination Solvent Solvent Front (Water) C8_COOH->Solvent Solubility

Caption: Predicted interaction map showing the dual intercalation and electrostatic binding mode.

References

  • Wu, C. C., et al. (2011). Structural basis of type II topoisomerase inhibition by the anticancer drug etoposide. Science, 333(6041), 459-462.

  • Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421-433.

  • Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents. Current Medicinal Chemistry - Anti-Cancer Agents, 3(6), 439-450.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • BenchChem Technical Guides. Quinoline-4-Carboxylic Acids: Biological Activities and Docking Protocols.

Sources

Application Note: Solvent Selection & Dissolution Protocol for 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a standardized protocol for the solubilization of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid , a rigid tricyclic heteroaromatic compound characterized by high crystal lattice energy and pH-dependent solubility.[1][2] Due to the presence of a hydrophobic quinoline core fused with a cyclopentane ring, opposed by two hydrophilic carboxylic acid moieties, this compound exhibits "solubility frustration"—poor solubility in both non-polar organic solvents and neutral aqueous media.[1] This note outlines the rationale for selecting Dimethyl Sulfoxide (DMSO) and Basic Aqueous Media (NaOH) as primary solvent systems and details a step-by-step workflow to generate stable stock solutions for biological assays and synthetic applications.

Physicochemical Analysis & Solubility Theory

To select the correct solvent, one must understand the intermolecular forces holding the solid together.

Structural Determinants[2]
  • The Core (Hydrophobic): The cyclopenta[c]quinoline scaffold is planar and aromatic. This facilitates strong

    
     stacking interactions between molecules, significantly increasing the energy required to break the crystal lattice (high melting point).[1]
    
  • The Substituents (Hydrophilic/Ionizable): The two carboxylic acid groups (-COOH) at positions 4 and 8 are hydrogen bond donors and acceptors.[1] In the solid state, these likely form strong intermolecular hydrogen-bonded dimers or polymeric networks.[1]

The Dissolution Challenge
  • Neutral pH (Water): The compound exists in its protonated, uncharged form.[1] The hydrophobic effect of the tricyclic core dominates, rendering it insoluble .

  • Non-polar Solvents (Hexane, DCM): The polar carboxylic acid groups prevent dissolution.[1]

  • The Solution: We must disrupt the intermolecular hydrogen bonding (using polar aprotic solvents) or ionize the molecule (using pH adjustment).

Solvent Selection Matrix

The following table summarizes the compatibility of common laboratory solvents with 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid.

Solvent SystemSolubility RatingPrimary MechanismApplication
DMSO (Anhydrous) High (Preferred) Dipole-dipole interactions; disruption of H-bonds.[1][2]Biological assays (Stock), Cryopreservation.[1]
0.1 M NaOH (aq) High Deprotonation to dicarboxylate dianion (

).[1][2]
Chemical synthesis, pH-insensitive assays.
DMF (Dimethylformamide) HighSimilar to DMSO but lower boiling point.[1]Organic synthesis reactions.
Ethanol / Methanol Low to ModerateWeak H-bond disruption.[1][2]Not recommended for high-conc.[1][2] stocks.
PBS (pH 7.4) Insoluble Compound remains protonated/aggregated.[1]DO NOT USE for direct dissolution.[1][2]

Visual Workflow: Dissolution Decision Tree

The following decision tree guides the researcher through the optimal dissolution strategy based on the intended downstream application.

DissolutionStrategy Start Start: Solid 3H-Cyclopenta[c]quinoline- 4,8-dicarboxylic acid AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Sensitive to pH ChemSyn Chemical Synthesis (Reaction Intermediate) AppCheck->ChemSyn Need aqueous/bulk DMSO_Route Route A: DMSO Stock (10 - 50 mM) BioAssay->DMSO_Route Aq_Route Route B: Aqueous Basic Stock (0.1 M NaOH) ChemSyn->Aq_Route Sonicate Step: Vortex & Sonicate (40°C, 10 mins) DMSO_Route->Sonicate Aq_Route->Sonicate CheckClear Visual Inspection: Clear Solution? Sonicate->CheckClear Success Ready for Use (Store -20°C) CheckClear->Success Yes Fail Troubleshoot: Add 5% more solvent or increase temp CheckClear->Fail No (Precipitate) Fail->Sonicate Retry

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental requirements.

Detailed Protocols

Protocol A: Preparation of DMSO Stock Solution (Standard)

Best for: In vitro screening, cell-based assays, and small-molecule library storage.[1][2]

Materials:

  • Solid 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid.[1][2]

  • Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%).[1]
    
  • Amber glass vials (DMSO leaches plastic; protect from light).[1]

  • Ultrasonic water bath.[1][2]

Procedure:

  • Calculate: Determine the mass required for a 10 mM or 50 mM stock.

    • Example: MW

      
       259.26  g/mol  (Estimate based on tetrahydro analog; verify exact MW on your CoA).[1][2] To make 1 mL of 50 mM stock, weigh 12.96 mg.[1]
      
  • Weigh: Accurately weigh the solid into a sterile amber glass vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO.

    • Critical: Do not add water or buffer at this stage.[1][2]

  • Disperse: Vortex vigorously for 30 seconds.

  • Sonicate: Place the vial in an ultrasonic bath at 40°C for 10–15 minutes. The combination of mild heat and cavitation is essential to break the crystal lattice.[1]

  • Inspect: Hold the vial up to a light source. The solution should be perfectly clear yellow/amber.[1] If particles remain, extend sonication.[1]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
    
Protocol B: Preparation of Aqueous Stock (pH Adjusted)

Best for: Large-scale chemical reactions or assays where DMSO is toxic to the target.[1][2]

Procedure:

  • Weigh the solid compound.[1]

  • Add 0.1 M NaOH (2 equivalents relative to the dicarboxylic acid).

    • Mechanism:[2][3][4] This converts the acid (-COOH) to the soluble disodium salt (-COO⁻ Na⁺).[2]

  • Vortex until dissolved.[1][2] The solution should clarify rapidly.

  • Buffer Back-titration (Optional): If a specific pH is needed, dilute this concentrate into a highly buffered solution (e.g., 1M Tris, pH 8.0). Caution: Lowering pH below 6.0 will cause immediate precipitation.[2]

Critical Troubleshooting: Avoiding "DMSO Shock"

A common failure mode in biological assays is precipitation upon dilution .[1] When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media (PBS/Media), the rapid change in polarity causes the hydrophobic core to aggregate before it can disperse.[1]

The "Intermediate Dilution" Method: To prevent this, use a serial dilution step:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO first (creates 1 mM DMSO stock).

  • Working Solution: Dilute the 1 mM stock into the assay buffer (e.g., 1:100 dilution) while vortexing the buffer .

    • Result: 10

      
      M final concentration, 1% DMSO final.[1]
      
    • Why: This reduces the local concentration spike at the pipette tip.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Retrieved from .[1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Quinoline-4-carboxylic acid. Retrieved from .[1]

  • Santa Cruz Biotechnology. (2024).[1][2] Product Data: 8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid.[1][2][5] Retrieved from .[1]

  • Li, R., et al. (2014).[1] Design, synthesis and biological evaluation of 3-substituted quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 24(1), 123-126.[1][2] (Contextual reference for quinoline solubility).

  • Avendano, C., & Menendez, J.C. (2008).[1] Medicinal Chemistry of Anticancer Drugs. Elsevier Press.[1][2][6] (Reference for dicarboxylic acid drug formulation).

Sources

Troubleshooting & Optimization

Overcoming decarboxylation during quinoline acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry and drug development. This guide is specifically engineered for researchers and application scientists struggling with the spontaneous decarboxylation of quinoline carboxylic acids (particularly quinoline-4-carboxylic acids) during synthesis.

By understanding the thermodynamic drivers of this side reaction, you can implement field-proven, self-validating protocols to preserve your target pharmacophores.

Mechanistic Insights: The Root of Decarboxylation

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, but its synthesis—most commonly via the Pfitzinger reaction—is notoriously prone to decarboxylation[1].

The Causality of Decarboxylation: Decarboxylation in these systems is thermodynamically driven by the formation of the highly stable, aromatized quinoline core and the entropic release of CO₂. Mechanistically, when the quinoline nitrogen is protonated (e.g., during harsh acidic workups), it acts as a powerful electron sink. This electron-withdrawing effect propagates through the conjugated system, severely weakening the C4–carboxyl bond. When combined with thermal energy (>150°C), the activation barrier for decarboxylation is easily breached.

To successfully isolate the carboxylic acid, your synthetic workflow must rely on kinetic control (short reaction times, mild temperatures) and electronic masking (esterification or protecting groups) to prevent the C-C bond cleavage.

Troubleshooting Q&A

Q1: Why does my quinoline-4-carboxylic acid spontaneously decarboxylate during the Pfitzinger reaction workup? A: This is almost always caused by using strong mineral acids (like HCl or H₂SO₄) to precipitate the product from the basic reaction mixture. Strong acids fully protonate the quinoline nitrogen, catalyzing the cleavage of the C4-carboxyl group[1]. Solution: Swap strong mineral acids for a mild organic acid like acetic acid (AcOH). Buffer the solution slowly to pH 5–6 while maintaining the temperature below 40°C. This ensures the isoelectric point is reached for precipitation without over-protonating the heteroaromatic ring[1].

Q2: I am synthesizing highly substituted quinoline analogues that require harsh downstream coupling conditions. How can I prevent decarboxylation? A: Free carboxylic acids will not survive harsh downstream steps (e.g., Suzuki couplings or prolonged reflux). You must mask the carboxyl group early. In the synthesis of complex 1,7-naphthyridines and quinoline analogues, researchers observed that standard ester hydrolysis was immediately followed by rapid, unavoidable decarboxylation[2]. Solution: Swap traditional ortho-lithiating pivaloyl amide groups with a Boc carbamate. Form the oxalate ester, and then use mild acid hydrolysis (TFA) to unmask the amine for intramolecular cyclization[2]. Trap any transient free acid immediately using TMS-diazomethane to yield a stable methyl ester[2].

Q3: Can microwave irradiation reduce decarboxylation rates compared to conventional heating? A: Yes. Conventional refluxing (often 12–48 hours) provides prolonged thermal stress that easily overcomes the activation energy for decarboxylation[2]. Microwave-assisted synthesis provides rapid, uniform heating that completes the cyclocondensation in minutes (e.g., 9 minutes at 100°C)[1]. This kinetic control strongly favors the survival of the quinoline-4-carboxylic acid. Conversely, if you want to selectively decarboxylate a specific position (e.g., removing a C2 carboxyl while keeping C4), you can intentionally use microwave irradiation at 190–200 °C[3].

TroubleshootingLogic Start Issue: Low Yield of Quinoline Acid (Suspected Decarboxylation) CheckTemp Is reaction temp > 150°C or prolonged heating? Start->CheckTemp ReduceTemp Action: Use Microwave Irradiation (9 mins, <100°C) CheckTemp->ReduceTemp Yes CheckpH Is workup using strong mineral acids (e.g., HCl)? CheckTemp->CheckpH No ModifypH Action: Buffer pH to 5-6 with Acetic Acid (AcOH) CheckpH->ModifypH Yes Protect Action: Mask Carboxyl Group (Boc/Esterification Strategy) CheckpH->Protect No

Logical decision tree for troubleshooting quinoline acid decarboxylation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure that you can verify the integrity of the reaction before proceeding to steps where decarboxylation risk is highest.

Protocol A: Mild Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid

This method utilizes kinetic control and mild acidification to prevent product degradation[1].

  • Base Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).

  • Isatin Ring Opening (Validation Step): Add isatin (0.0075 mol) to the basic solution. Stir at room temperature for 1 hour.

    • Self-Validation: The reaction mixture must change from purple to brown . This color shift confirms the successful hydrolysis of the amide bond to form the keto-acid intermediate[1]. Do not proceed until this color change is complete.

  • Condensation: Gradually add the desired ketone (0.015 mol) to the mixture.

  • Cyclization: Heat the mixture to a gentle reflux (~79°C) for 24 hours, or utilize a microwave reactor for 9 minutes at 100°C[1].

  • Mild Workup (Critical Anti-Decarboxylation Step): Cool the vessel to room temperature. Filter the dark solution and pour the filtrate into 100 mL of ice water.

  • Precipitation: Slowly add glacial acetic acid (AcOH) dropwise until the pH reaches 5–6.

    • Causality: AcOH is too weak to fully protonate the quinoline nitrogen, safely precipitating the target acid without triggering decarboxylation[1].

  • Isolation: Collect the pale-yellow solid by filtration, wash with cold water, and dry under vacuum.

PfitzingerWorkflow Step1 Isatin + Ketone (Substrates) Step2 Aqueous KOH (Mild Base, <80°C) Step1->Step2 Step3 Isatinic Acid (Intermediate) Step2->Step3 Step4 Cyclodehydration (Ring Closure) Step3->Step4 Step5 Acidify with AcOH (pH 5-6, <40°C) Step4->Step5 Step6 Quinoline-4-Carboxylic Acid (Stable Product) Step5->Step6

Mild Pfitzinger reaction workflow preventing spontaneous decarboxylation.

Protocol B: Boc-Protection & Esterification Route for Complex Analogues

Use this when synthesizing highly functionalized analogues (e.g., 1,7-naphthyridines) where the free acid cannot survive the required cyclization temperatures[2].

  • Amine Masking: Protect the starting aniline derivative using Boc₂O in p-dioxane (reflux, 72h) to form the Boc carbamate[2].

  • Ortho-Lithiation: Treat with n-BuLi/TMEDA at -78°C, followed by electrophilic trapping with diethyl oxalate to form the α-keto ester[2].

  • Mild Deprotection: Unmask the amine via mild acid hydrolysis using TFA in DCM at room temperature for 2 hours.

    • Causality: Mild TFA deprotection prevents the thermal decarboxylation typically seen when hydrolyzing tougher protecting groups like pivaloyl amides[2].

  • Cyclization & Trapping: Condense the unmasked amine with the corresponding ketone in KOH/EtOH. Immediately treat the crude mixture with TMS-diazomethane in THF/MeOH to trap any transient free acid as a highly stable methyl ester[2].

Quantitative Data Summary

The following table summarizes the impact of varying reaction conditions on the yield and decarboxylation risk of quinoline-4-carboxylic acids.

Synthesis MethodReagents & ConditionsTemperatureTimeYield of Carboxylic AcidDecarboxylation Risk
Conventional Pfitzinger Isatin, Ketone, KOH, strong HCl workup100°C24 h36 - 38%High (Acid-catalyzed)
Mild Pfitzinger Isatin, Ketone, KOH, AcOH workup79°C24 h75 - 86%Low
Microwave Pfitzinger Isatin, Ketone, KOH (Microwave)100°C9 min>85%Very Low (Kinetic control)
Boc-Protection Route Boc-aniline, Diethyl oxalate, TFA-78°C to RT2 - 4 h66% (As ester intermediate)Negligible (Masked acid)

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC (nih.gov).
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem.
  • 4-Quinolinecarboxylic acid 97 486-74-8 - Sigma-Aldrich.
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI.

Sources

Technical Support Center: Optimizing Tetrahydro-3H-cyclopenta[c]quinoline Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the oxidation of tetrahydro-3H-cyclopenta[c]quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your target molecules. Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your experimental design.

Introduction: The Chemistry of Tetrahydro-3H-cyclopenta[c]quinoline Oxidation

The tetrahydro-3H-cyclopenta[c]quinoline core is a significant structural motif in medicinal chemistry. Its oxidation is a critical transformation, typically aimed at either full aromatization to the corresponding quinoline derivative or selective oxidation to a 2,3-dihydro-1H-cyclopenta[c]quinolin-4(5H)-one.[1][2] The choice of pathway and the success of the reaction are highly dependent on the selection of the oxidant, solvent, and catalyst system. This guide will navigate the complexities of these choices.

Below is a diagram illustrating the primary oxidative pathways for the tetrahydro-3H-cyclopenta[c]quinoline scaffold.

OxidationPathways cluster_start Starting Material cluster_products Potential Oxidation Products Start Tetrahydro-3H-cyclopenta[c]quinoline Aromatized 3H-cyclopenta[c]quinoline (Aromatization) Start->Aromatized Dehydrogenation (e.g., MnO2, DDQ, Catalytic Aerobic) Keto 2,3-dihydro-1H-cyclopenta[c]quinolin-4(5H)-one (α-Carbonylation) Start->Keto Selective Oxidation (e.g., Photocatalysis, Biocatalysis)

Caption: Primary oxidative pathways for tetrahydro-3H-cyclopenta[c]quinoline.

Frequently Asked Questions & Troubleshooting Guide

Section 1: General Questions & Reagent Selection

Q1: What are the most common oxidizing agents for this transformation, and how do I choose the right one?

A1: The choice of oxidant is the most critical parameter and dictates the reaction's outcome, selectivity, and scalability. Oxidants range from stoichiometric metallic oxides to catalytic systems using molecular oxygen.

The mechanism for the oxidation of the tetrahydroquinoline moiety generally involves a stepwise dehydrogenation process.[3] Initially, two hydrogen atoms are removed to form a dihydroquinoline intermediate, which then undergoes further oxidation to the fully aromatic quinoline.[3] Different oxidants achieve this through various mechanisms.

Here is a comparison of common oxidants:

OxidantTypical ConditionsAdvantagesDisadvantages
Manganese Dioxide (MnO₂) Reflux in Toluene, Dichloromethane, or AcetonitrileCommercially available, effective for aromatization, relatively clean reactions.Requires a large excess (5-20 eq.), can have variable reactivity depending on activation method, heterogeneous.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Room temp. to reflux in Dioxane or TolueneHigh reactivity, mild conditions, good for electron-rich substrates.Can act as a Lewis acid promoting elimination byproducts, stoichiometric, purification can be difficult.[4]
Catalytic Aerobic Oxidation (e.g., Co, Ru, Cu) O₂ or Air atmosphere, elevated temp. (80-150 °C), various solvents.[5][6][7]Atom economical ("green"), uses air/O₂ as the terminal oxidant, high-yielding.[7]Requires catalyst screening, potential for catalyst poisoning, may require higher temperatures/pressures.[6]
Peroxydisulfate (e.g., (NH₄)₂S₂O₈) Aqueous base, elevated temp. (45-65 °C)Can introduce hydroxyl functions, useful for creating different derivatives.[8]Can lead to overoxidation and ring-opening if not carefully controlled.[8]

Expert Recommendation: For initial small-scale trials, activated MnO₂ is a reliable choice for achieving full aromatization due to its operational simplicity.[4] For process development and scale-up, developing a catalytic aerobic system is highly recommended for its economic and environmental benefits.[6][7]

Section 2: Troubleshooting Common Experimental Issues

Q2: My reaction has stalled or shows very low conversion. What should I do?

A2: Low conversion is a frequent issue stemming from several possible root causes. Systematically diagnosing the problem is key.

Troubleshooting cluster_solutions Potential Solutions Start {Low Conversion Detected | (via TLC, LC-MS)} CheckReagents Check Reagent Quality Is the oxidant active? (e.g., activated MnO₂) Is the solvent anhydrous? Are starting materials pure? Start->CheckReagents CheckTemp Evaluate Reaction Temperature Is the temperature too low? Are there literature precedents for higher temps? CheckReagents->CheckTemp Reagents OK Sol_Reagents Re-purify starting material. Use freshly activated oxidant. Use dry solvent. CheckReagents->Sol_Reagents Issue Found CheckStoich Assess Stoichiometry/Catalyst Load Is there enough oxidant? (for MnO₂, DDQ) Is the catalyst loading sufficient? Has the catalyst been poisoned? CheckTemp->CheckStoich Temp OK Sol_Temp Increase temperature in increments (e.g., 10-20 °C). Switch to a higher-boiling solvent. CheckTemp->Sol_Temp Issue Found CheckSolvent Consider Solvent Effects Are reactants fully dissolved? Could a more polar/non-polar solvent be beneficial? CheckStoich->CheckSolvent Stoichiometry OK Sol_Stoich Increase oxidant equivalents (e.g., from 5 to 10 eq.). Increase catalyst loading (e.g., from 1 to 5 mol%). CheckStoich->Sol_Stoich Issue Found Sol_Solvent Screen alternative solvents (e.g., Toluene, Dioxane, Acetonitrile). Consider a solvent mixture. CheckSolvent->Sol_Solvent Issue Found

Caption: Troubleshooting workflow for low reaction conversion.

Causality Explained:

  • Reagent Activity: MnO₂ quality varies significantly. "Activated" MnO₂ is crucial. Catalysts in aerobic oxidations can be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent.

  • Temperature: Dehydrogenation reactions often have a significant activation energy barrier. Insufficient thermal energy will result in a sluggish reaction.[8]

  • Solubility & Solvent: Poor solubility of the starting material or reagents can lead to a heterogeneous mixture where reaction rates are limited by diffusion.[9] The solvent can also influence the stability of reaction intermediates.[10][11]

Q3: I'm observing multiple spots on my TLC plate, including what appears to be an elimination byproduct. How can I improve selectivity?

A3: The formation of byproducts, particularly from elimination, is common when using acidic oxidants like DDQ or when employing high temperatures.[4]

Strategies to Enhance Selectivity:

  • Switch to a Milder Oxidant: If using DDQ, consider switching to MnO₂ or a catalytic aerobic system. These are generally less acidic and less prone to causing acid-catalyzed side reactions.[4]

  • Lower the Reaction Temperature: High temperatures can provide enough energy to access alternative reaction pathways. Running the reaction at the lowest possible temperature that still affords a reasonable rate is optimal.

  • Add a Non-Nucleophilic Base: In some cases, adding a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine can scavenge acidic species that may promote side reactions.[12]

  • Solvent Choice: The polarity of the solvent can stabilize or destabilize intermediates that lead to byproducts. For instance, non-polar solvents like toluene or hexane may suppress the formation of charged intermediates that could lead to elimination.

Section 3: Experimental Protocols & Analytical Methods

Detailed Protocol: Aromatization using Activated Manganese Dioxide (MnO₂)

This protocol provides a robust starting point for the complete dehydrogenation of tetrahydro-3H-cyclopenta[c]quinoline.

Materials:

  • Tetrahydro-3H-cyclopenta[c]quinoline (1.0 eq.)

  • Activated Manganese Dioxide (10 eq. by weight)

  • Anhydrous Toluene

  • Celite™

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydro-3H-cyclopenta[c]quinoline (1.0 eq.).

  • Add anhydrous toluene to create a 0.1 M solution.

  • Add activated MnO₂ (10 equivalents by weight relative to the starting material).

  • Heat the reaction mixture to reflux (approx. 110 °C).

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The starting material is non-polar, while the aromatic product is more polar.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite™ to remove the solid MnO₂. Wash the pad thoroughly with dichloromethane or ethyl acetate to recover all the product.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Mechanism Visualization:

The oxidation is believed to proceed via a stepwise hydrogen abstraction mechanism, potentially involving radical or ionic intermediates on the surface of the MnO₂.

Mechanism Start Tetrahydro-3H-cyclopenta[c]quinoline Intermediate1 Dihydro-Intermediate (Imine formation) Start->Intermediate1 - 2[H] (MnO₂) Product 3H-cyclopenta[c]quinoline Intermediate1->Product - 2[H] (MnO₂)

Caption: Simplified mechanism for MnO₂-mediated dehydrogenation.

Q4: How can I effectively monitor the reaction and characterize the final product?

A4: Proper analytical monitoring is essential for optimization.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The most straightforward method. Use a non-polar solvent system (e.g., 9:1 Hexane:EtOAc). The aromatic product will have a lower Rf than the saturated starting material.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and allows for the identification of the desired product and any volatile byproducts by their mass-to-charge ratio.[13][14]

    • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis to determine conversion and yield accurately using an internal standard.[13]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure.[13] A successful aromatization will show a disappearance of aliphatic protons from the tetrahydroquinoline ring and the appearance of new aromatic proton signals.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. The aromatized product will have a molecular weight that is 4 Da less than the starting material.

References

  • Filo. (2025). Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui..
  • ACS Publications. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters. Available at: [Link]

  • PMC. (n.d.). Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. Available at: [Link]

  • Journal of the American Chemical Society. (2014). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Available at: [Link]

  • ResearchGate. (n.d.). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. Available at: [Link]

  • PMC. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available at: [Link]

  • Chemical Science. (2022). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Available at: [Link]

  • MDPI. (2025). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Available at: [Link]

  • PMC. (n.d.). Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine. Available at: [Link]

  • PMC. (2021). Iron(II)‐Catalyzed Aerobic Biomimetic Oxidation of N‐Heterocycles. Available at: [Link]

  • Journal of the American Chemical Society. (2025). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Available at: [Link]

  • ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. Available at: [Link]

  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

  • OSTI.gov. (2022). Elucidating the role of reactive nitrogen intermediates in hetero-cyclization during hydrothermal liquefaction of food waste. Available at: [Link]

  • MDPI. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

  • Atlantis Press. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of Cyclopenta[c]quinoline-4,8-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, solubility, and handling of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid , with specific emphasis on its common 3a,4,5,9b-tetrahydro derivatives (e.g., CAS 353484-21-6), which are frequently used scaffolds in the synthesis of GPER ligands and NMDA antagonists.

Executive Summary & Compound Identity

Is your compound the "Tetrahydro" or "Aromatic" form? Before proceeding, verify your Certificate of Analysis (CoA). The stability profile changes drastically based on the saturation of the pyridine ring (positions 3a, 4, 5, 9b).

  • Compound A (Most Common): 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid.

    • Risk Profile: High. Susceptible to oxidative aromatization and pH-dependent precipitation.

    • Use Case: Scaffold for GPER agonists (e.g., G-1 analogs) and NMDA antagonists.

  • Compound B (Aromatic): 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid (Fully conjugated).

    • Risk Profile: Low. Chemically stable, but poor aqueous solubility.

This guide focuses on Compound A (Tetrahydro form) as it presents the primary stability challenges in aqueous buffers.

Critical Stability Factors

A. Oxidative Instability (The "Yellowing" Effect)

The tetrahydroquinoline core is electron-rich and prone to oxidation by atmospheric oxygen, converting it into the fully aromatic quinoline species. This reaction is accelerated by light and basic pH.

  • Symptom: Colorless/white stock solution turns yellow or brown over time.[1]

  • Mechanism: Dehydrogenation of the 3a-9b and 4-5 bonds.

  • Prevention: Always degas buffers and store stock solutions under inert gas (Argon/Nitrogen).

B. Solubility & pH Dependence

This molecule is a zwitterionic dicarboxylic acid .

  • pKa values (Estimated):

  • Isoelectric Point (pI): Precipitation risk is highest between pH 3.0 and 5.0, where the net charge approaches neutral (zwitterion formation).

  • Optimal Buffer pH: pH > 7.5 (Fully deprotonated, anionic, soluble) or pH < 1.5 (Fully protonated, cationic, soluble).

Troubleshooting Guide (Q&A)

Issue 1: "My sample precipitated upon dilution into PBS (pH 7.4)."

Diagnosis: Kinetic precipitation due to "pH shock" or insufficient ionic strength. While the molecule should be soluble at pH 7.4, the transition from DMSO (stock) to aqueous buffer can trigger aggregation if the local pH drops transiently.

Corrective Protocol:

  • Do not add neat DMSO stock directly to static buffer.

  • Method: Vortex the buffer rapidly while adding the DMSO stock dropwise.

  • Buffer Choice: Switch from PBS to Tris-HCl (pH 8.0) or Bicarbonate (pH 8.5) . The slightly higher pH ensures both carboxyl groups are ionized (

    
    ), maximizing solubility.
    
Issue 2: "I see a new peak at a slightly lower retention time on HPLC."

Diagnosis: Oxidative aromatization. The aromatic quinoline impurity is more planar and often elutes differently than the bent tetrahydro-scaffold.

Validation Step: Check the UV spectrum of the new peak.

  • Tetrahydro form:

    
     (Aniline-like absorption).
    
  • Aromatic form:

    
     (Sharp quinoline bands).
    
Issue 3: "Can I autoclave the buffer containing the compound?"

Answer: No. High temperature promotes both decarboxylation (loss of


) and oxidation.
  • Sterilization: Use 0.22

    
     PVDF or PES syringe filters.
    

Visualized Degradation & Solubility Pathways

Diagram 1: Oxidative Degradation Pathway

This diagram illustrates the conversion of the active tetrahydro-scaffold to the inactive aromatic impurity.

OxidationPathway cluster_conditions Accelerating Factors Tetrahydro Tetrahydro-Scaffold (Active, Colorless) C15H15NO4 Intermediate Dihydro-Intermediate (Unstable Radical) Tetrahydro->Intermediate O2 / Light -2H Aromatic Aromatic Quinoline (Inactive, Yellow) C15H11NO4 Intermediate->Aromatic Oxidation -2H Basic pH Basic pH UV Light UV Light Heat (>40°C) Heat (>40°C)

Caption: Figure 1. Oxidative dehydrogenation pathway. The tetrahydro-core loses four protons/electrons to form the fully conjugated aromatic quinoline system, often accompanied by a color change to yellow.

Diagram 2: Solubility Decision Logic

Use this workflow to determine the optimal solvent system for your experiment.

SolubilityLogic Start Start: Dissolve Solid SolventCheck Select Solvent Start->SolventCheck DMSO 100% DMSO (Stock > 10 mM) SolventCheck->DMSO Storage Aqueous Aqueous Buffer SolventCheck->Aqueous Assay pH_Check Check Target pH Aqueous->pH_Check Acidic pH 3.0 - 5.0 (Isoelectric Zone) pH_Check->Acidic Low Solubility Neutral pH 7.4 (PBS) pH_Check->Neutral Borderline Basic pH > 8.0 (Tris/Carb) pH_Check->Basic Optimal Precip HIGH RISK: Precipitation Acidic->Precip MetaStable Medium Risk: Use < 1% DMSO Neutral->MetaStable Stable Stable Solution (Dianionic Form) Basic->Stable

Caption: Figure 2. Solubility decision tree based on pH-dependent ionization states of the dicarboxylic acid moieties.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)
  • Weighing: Weigh the solid rapidly; the compound may be hygroscopic.

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide), Grade

    
     99.9%.
    
    • Note: Avoid DMF if possible, as it can hydrolyze to form amines that react with the carboxylic acids over time.

  • Dissolution: Vortex until clear. If particles persist, sonicate for 30 seconds at room temperature.

  • Storage: Aliquot into amber glass vials (to block UV). Store at -20°C.

    • Shelf Life: 6 months at -20°C. 1 week at 4°C.

Protocol B: LC-MS Stability Check

Run this method to verify the integrity of your compound before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • Tetrahydro (Target): Expect

      
       at approx MW + 1.
      
    • Aromatic (Impurity): Expect

      
       at MW - 3 (due to loss of 4H).
      

Summary Data Table

ParameterConditionStability RatingRecommendation
pH Acidic (pH 1-4)Low (Solubility)Avoid. Compound precipitates near pI.
pH Neutral (pH 7.0-7.4)ModerateUsable for short-term assays (<24h).
pH Basic (pH > 8.0)High Preferred for aqueous dilution.
Temperature -20°C (DMSO)HighStandard storage condition.
Temperature 37°C (Buffer)ModerateDegradation

hours.
Light Ambient Lab LightLowProtect from light. Accelerates aromatization.

References

  • National Center for Advancing Translational Sciences (NCATS). 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid (Structural Analog Data). Inxight Drugs.[2] [Link]

  • PubChem. 8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework. (Demonstrates stability of the aromatic carboxylate core). [Link]

Sources

Removing metal catalyst impurities from quinoline acid products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Quinoline Carboxylic Acid Scaffolds

Status: Operational | Tier: Level 3 (Advanced Chemistry Support) | Updated: 2025-05

The Core Challenge: The "Chelation Trap"

User Query: Why do standard aqueous washes and recrystallizations fail to remove Palladium/Copper from my quinoline-3-carboxylic acid products?

Technical Insight: The failure stems from the zwitterionic and chelating nature of your product. Quinoline carboxylic acids are not simple organic substrates; they are ligands.

  • Amphoteric Solubility: At neutral pH, the molecule exists as a zwitterion (protonated quinoline nitrogen, deprotonated carboxylate). This creates poor solubility in both non-polar organic solvents and water, often trapping metal impurities within the crystal lattice during recrystallization (inclusion complexes).

  • Competitive Binding: The quinoline nitrogen and the carboxylic acid oxygen (or adjacent carbonyls in 4-oxoquinolines) form a "pincer" effect. You are not just washing a metal off a surface; you are fighting a thermodynamic equilibrium between your product and the metal.

The Solution: You must introduce a Scavenger with a binding constant (


) significantly higher than that of the quinoline-metal complex.
Visualization: The Competitive Equilibrium

The following diagram illustrates why standard washes fail and how a high-affinity scavenger breaks the cycle.

ChelationTrap Metal Metal Catalyst (Pd/Cu/Ru) Complex STABLE COMPLEX (Hard to Break) Metal->Complex binds to Quinoline Quinoline Product (Ligand) Quinoline->Complex binds to Scavenger Silica-Supported Scavenger (Si-DMT) Complex->Scavenger + Heat/Time (Thermodynamic Shift) PureProduct Purified Quinoline (Filtrate) Complex->PureProduct Release Waste Scavenger-Metal (Filtered Solid) Scavenger->Waste Irreversible Binding

Figure 1: The competitive binding mechanism. Successful purification requires a scavenger with higher affinity (


) to displace the metal.
Scavenger Selection Matrix

User Query: Which scavenger should I use? I am using Pd(PPh3)4 and my product has a free carboxylic acid.

Technical Recommendation: For quinoline acids, Silica-supported Dimercaptotriazine (Si-DMT) or Thiourea (Si-Thiourea) are the gold standards. Standard thiols (Si-Thiol) often lack the "bite" required to pull Pd off a nitrogen heterocycle.

Scavenger TypeFunctional GroupBest For (Metals)Affinity for QuinolinesRecommendation
Si-DMT DimercaptotriazinePd , Ru, Rh, PtHigh Primary Choice. Best for disrupting N-Pd bonds.
Si-Thiourea ThioureaPd , Pt, RuHighSecondary Choice. Excellent for Pd(OAc)2 or cationic species.
Si-Thiol PropylthiolAg, Hg, PbModerateUse only if DMT fails; often too weak for quinolines.
Si-Imidazole ImidazoleCu , Ni, Zn, CoLow (for Pd)Best for Copper. Use for Ullmann coupling workups.
Si-TAAcOH Triamine-tetraacetic acidCr, Ni, FeModerateUse for removing Fe or Ni contaminants.
The "Gold Standard" Protocol (Batch Mode)

User Query: How do I run the scavenging process to ensure <10 ppm residual metal?

Protocol: This protocol assumes a crude reaction mixture containing ~500-1000 ppm residual Pd.

Materials:

  • Crude Quinoline Acid (dissolved in DMF, DMSO, or MeOH/THF mixture).

  • Si-DMT (SiliaMetS® DMT or equivalent).

  • 0.45 µm filter membrane.

Step-by-Step Workflow:

  • Quantify Initial Load: Estimate residual metal. If unknown, assume 100% of catalyst remains.

  • Stoichiometry: Add 4 to 8 equivalents of Si-DMT relative to the residual metal (not the product).

    • Note: If the metal content is unknown, use 10% w/w of scavenger relative to the crude product mass.

  • Solvent Selection: Ensure the quinoline is fully dissolved.

    • Preferred: THF, MeOH, Ethyl Acetate.

    • Acceptable: DMF, DMSO (Requires wash later).

    • Avoid: DCM (Slow kinetics for Pd removal).

  • Thermal Activation (CRITICAL): Heat the mixture to 50–60°C for 4 hours .

    • Why? Room temperature stirring is often insufficient to overcome the activation energy required to break the Quinoline-Pd bond.

  • Filtration: Filter the suspension through a fine frit or Celite pad. The scavenger (now black/grey) stays on the filter.

  • Wash: Wash the filter cake with clean solvent to recover adsorbed product.

  • Analysis: Test filtrate via ICP-MS. If >20 ppm, repeat with fresh scavenger.

Alternative Method: The Isoelectric "pH Swing"

User Query: I cannot use silica scavengers (cost/scale). Can I use extraction?

Technical Insight: Standard liquid-liquid extraction fails because the metal complex tracks with the product. However, you can exploit the Isoelectric Point (pI) of the quinoline acid to precipitate the product while leaving the metal in solution (or vice versa).

Visualization: pH Swing Workflow

pHSwing Start Crude Product (Solid, Metal Contaminated) Step1 1. Dissolve in Base (NaOH) pH > 10 Start->Step1 Form Carboxylate Salt Step2 2. Filter Insoluble Metal Hydroxides (Remove Colloidal Pd) Step1->Step2 Pd often precipitates as Pd(OH)2 or Pd black Step3 3. Acidify Filtrate to pI (Usually pH 6-7) Step2->Step3 Clear Filtrate Step4 4. Precipitate Product Step3->Step4 Zwitterion forms (Min Solubility)

Figure 2: The pH Swing Protocol. This method relies on the solubility difference between the metal salt and the zwitterionic product.

Warning: This method is less effective for soluble Pd(II) complexes. It works best for colloidal Pd(0).

Troubleshooting & FAQ

Q: My product turned green after adding the scavenger. What happened? A: This usually indicates oxidation of residual copper or nickel, or the formation of a charge-transfer complex.

  • Fix: If using Si-Thiol, switch to Si-DMT . Thiols can sometimes form soluble colored complexes with specific metals. Ensure you filter immediately after the heating step; do not let it cool and stir overnight, as equilibrium may shift back.

Q: I am seeing high yield loss (10-20%) on the scavenger. A: Quinoline acids can adsorb non-specifically to the silica backbone due to their polarity.

  • Fix: Add 1-5% Triethylamine (TEA) to your solvent during the scavenging step. This blocks the silanol groups on the silica surface, preventing non-specific binding of your basic quinoline product, while leaving the scavenger ligand free to bind the metal.

Q: Can I use Activated Carbon? A: Not recommended. While cheap, activated carbon is non-selective. It will likely adsorb your quinoline product (due to


-stacking) leading to massive yield loss. If you must use carbon, use specialized "C-18 derivatized" carbon, but silica scavengers are far superior for this class of compounds.

Q: What are the regulatory limits for Pd? A: Refer to ICH Q3D (R2) .

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .

  • Calculation: If max daily dose is 1g, your limit is 100 ppm . If dose is 100mg, limit is 1000 ppm . Always aim for <10 ppm to be safe for downstream steps.

References
  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022.

  • SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Inc., 2024.

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900, 2004.

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 9(2), 198–205, 2005.

Minimizing side reactions in quinoline dicarboxylic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists. It prioritizes mechanistic understanding to troubleshoot complex coupling failures.

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Ticket Priority: High (Synthetic Bottleneck)

Executive Summary

Coupling amines to quinoline dicarboxylic acids (particularly the 2,3- and 2,4-isomers) presents a "perfect storm" of synthetic challenges: poor solubility, competing intramolecular cyclization, and thermal instability (decarboxylation). Standard peptide coupling protocols often yield intractable mixtures of regioisomers and imides.

This guide moves beyond standard "add EDC/NHS" advice. We analyze the Quinoline-2,3-Dicarboxylic Anhydride (QDA) intermediate as the primary bifurcation point for success or failure.

Module 1: The "Anhydride Trap" & Regioselectivity

Context: When activating vicinal dicarboxylic acids (e.g., Quinoline-2,3-dicarboxylic acid), the formation of a cyclic anhydride is kinetically favored over intermolecular amidation.

The Problem: "I’m getting a mixture of isomers or a cyclic imide."

If you activate the diacid with standard reagents (EDC, DCC, or Thionyl Chloride) and add an amine, you likely trigger the pathway below. The amine attacks the cyclic anhydride, not the free acid.

The Mechanism:

  • Activation: The diacid dehydrates to form Quinoline-2,3-dicarboxylic anhydride.

  • Nucleophilic Attack: The amine attacks one of the two carbonyls.

  • Regioselectivity:

    • Path A (Kinetic): Attack at the C3 carbonyl (less sterically hindered by the quinoline nitrogen lone pair/peri-hydrogens).

    • Path B (Thermodynamic): Attack at the C2 carbonyl (often favored by internal hydrogen bonding with the ring nitrogen, but slower).

  • Side Reaction: High heat causes ring closure to the Quinoline Imide , stopping the reaction or requiring hydrolysis.

Diagnostic Workflow (Graphviz)

AnhydridePathway Diacid Quinoline-2,3-Dicarboxylic Acid Activation Activation (SOCl2 or Ac2O) Diacid->Activation - H2O Anhydride INTERMEDIATE: Cyclic Anhydride Activation->Anhydride Amine Add Amine (R-NH2) Anhydride->Amine AttackC3 Attack at C3 (Sterically Favored) Amine->AttackC3 Low Temp / Bulky Amine AttackC2 Attack at C2 (Electronic/Chelation Control) Amine->AttackC2 High Temp / Chelating ProdA Product A: 2-COOH, 3-CONHR AttackC3->ProdA ProdB Product B: 2-CONHR, 3-COOH AttackC2->ProdB Imide SIDE PRODUCT: Cyclic Imide ProdA->Imide Heat (>80°C) ProdB->Imide Heat (>80°C)

Figure 1: The bifurcation of regioselectivity via the cyclic anhydride intermediate. Controlling temperature is critical to prevent thermodynamic equilibration to the imide.

Troubleshooting Q&A

Q: How do I force selectivity for the C3-amide? A: Use the Anhydride-Opening Protocol .

  • Convert the diacid to the anhydride quantitatively using acetic anhydride (reflux) or DCC (0°C). Isolate the anhydride (it is usually more soluble in DCM/THF than the diacid).

  • React the anhydride with the amine in a non-polar solvent (DCM or Toluene) at low temperature (-10°C to 0°C) .

  • Why: Steric hindrance from the quinoline ring nitrogen and C4-proton directs the incoming amine to the less hindered C3 carbonyl.

Q: I see a spot on TLC that merges into the starting material when I add water. What is it? A: That is the Cyclic Anhydride . It is moisture sensitive. If you quench your reaction with water, it hydrolyzes back to the dicarboxylic acid starting material, making it look like "no reaction" occurred. Fix: Quench with methanol to form the mono-methyl ester for analysis.

Module 2: Decarboxylation Risks

Context: Quinoline-2-carboxylic acids are prone to thermal decarboxylation (loss of CO2) due to the electron-withdrawing nature of the nitrogen, which stabilizes the transition state (similar to the Hammick reaction mechanism).

The Problem: "My product mass is M-44, and I lost the carboxylic acid."

Risk Factor: High temperature (>100°C) and the presence of metal ions (Cu, Ag, Fe) or strong acid.

Protocol Adjustment:

  • Avoid: Thionyl chloride reflux (often >75°C).

  • Use: HATU or COMU at Room Temperature (RT).

  • Mechanism: Decarboxylation usually requires a zwitterionic intermediate. By keeping the pH basic (using DIPEA) and temperature low, you suppress the formation of the unstable intermediate.

ParameterHigh Risk (Decarboxylation)Low Risk (Safe Coupling)
Temperature > 100°C< 40°C
Position C-2 Carboxyl (adjacent to N)C-3, C-4 Carboxyl
Catalyst Copper, Iron, Lewis AcidsNone / Organic Bases
Solvent DMSO (High boiling)DMF/DCM

Module 3: Solubility & Catalyst Poisoning

Context: Quinolines are "sticky." The ring nitrogen can coordinate to metal catalysts or interact with coupling agents.[1] Furthermore, the zwitterionic nature of the amino-acid form leads to extreme insolubility.

The Problem: "The reaction slurry never clears, and yield is <10%."

Root Cause: The quinoline nitrogen is acting as a base, sequestering protons or forming insoluble salts with the activated ester.

The "Solubilizing" Protocol:

  • Solvent: Do not use DCM alone. Use DMF or NMP (N-Methyl-2-pyrrolidone).

  • Base: You must break the zwitterion. Use 3.0 - 4.0 equivalents of DIPEA (Diisopropylethylamine).

    • Eq 1: Neutralizes the HCl/Salt of the amine.

    • Eq 2: Deprotonates the Carboxylic Acid.[1]

    • Eq 3: Ensures the Quinoline Nitrogen remains unprotonated (free base) to prevent aggregation.

  • Coupling Agent: HATU is superior to EDC/NHS for these substrates because the At-HOAt byproduct acts as an internal catalyst that is less sensitive to the steric bulk of the quinoline ring.

Decision Tree for Reagent Selection (Graphviz)

CouplingSelection Start Start: Quinoline Dicarboxylic Acid IsVicinal Are COOH groups adjacent (2,3)? Start->IsVicinal AnhydrideRoute ROUTE A: Anhydride Method IsVicinal->AnhydrideRoute Yes StandardRoute ROUTE B: Direct Coupling IsVicinal->StandardRoute No (e.g. 2,4) SolubilityCheck Soluble in DCM? StandardRoute->SolubilityCheck EDC Use EDC/HOBt (Standard) SolubilityCheck->EDC Yes HATU Use HATU/DIPEA (High Power) SolubilityCheck->HATU No (Insoluble) AcidChloride Use Ghosez Reagent (Neutral pH Activation) HATU->AcidChloride If HATU Fails

Figure 2: Decision matrix for selecting the optimal synthetic route based on isomer substitution and solubility.

Validated Experimental Protocol (The "Anhydride Route")

Recommended for Quinoline-2,3-dicarboxylic acid to minimize side reactions.

  • Anhydride Formation:

    • Suspend Quinoline-2,3-dicarboxylic acid (1.0 equiv) in Acetic Anhydride (5.0 equiv).

    • Heat to reflux (140°C) for 1 hour. Note: Monitor by TLC. The spot should become less polar.

    • Cool to 0°C. The anhydride often precipitates. Filter and wash with cold ether. If not, evaporate to dryness under high vacuum.

  • Coupling:

    • Dissolve the isolated Quinoline-2,3-dicarboxylic anhydride (1.0 equiv) in anhydrous THF or DCM.

    • Cool to 0°C (Ice bath).

    • Add the Amine (1.05 equiv) dropwise. Do not add base yet.

    • Stir at 0°C for 2 hours.

    • Observation: The anhydride ring opens. The major product is usually the 3-carboxamide-2-carboxylic acid (kinetic product).

  • Workup:

    • The product often precipitates as the free acid. Filter and wash with DCM.

References

  • Regioselectivity in Anhydride Opening

    • Title: Regioselective synthesis of quinoline deriv
    • Source:Journal of Organic Chemistry, 2015.
    • Context: Establishes the kinetic preference for C3 attack due to steric shielding
  • Decarboxylation Mechanisms

    • Title: Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids.[1]

    • Source:Future4200 / Wiley (ChemC
    • Context: Details the thermal instability of heteroaromatic 2-carboxylic acids and the role of metal contaminants.
  • Amide Coupling Reagents (HATU vs EDC)

    • Title: Process optimization for acid-amine coupling: a c
    • Source:Current Chemistry Letters, 2023.[2]

    • Context: Comparative data on HATU efficiency for sterically hindered arom
  • Quinoline Solubility & Properties

    • Title: Quinoline - Physical Properties and Solubility.[3][4]

    • Source:Wikipedia / Standard Chemical D
    • Context: General solubility data confirming the need for polar aprotic solvents in these syntheses.

Sources

Validation & Comparative

Comparative Potency Analysis: 3H-Cyclopenta[c]quinoline vs. Quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the pharmacological potency and therapeutic utility of two distinct quinoline-based scaffolds: 3H-Cyclopenta[c]quinoline (CPCQ) and Quinoline-4-carboxylic acid (Q4CA) .

While both share the quinoline pharmacophore, their structural topologies dictate divergent biological applications.[1][2] CPCQ , a rigid tricyclic system, excels as a scaffold for high-affinity G-Protein Coupled Receptor (GPCR) ligands (specifically GPER) and allosteric kinase inhibitors. Q4CA , characterized by its polar C4-carboxylate, is a privileged scaffold for metabolic enzyme inhibition (DHODH) and metalloenzyme targeting.

This guide synthesizes experimental data to demonstrate that while Q4CA derivatives offer broad-spectrum utility with nanomolar potency in metabolic targets, CPCQ derivatives achieve superior selectivity in receptor modulation contexts.

Structural & Pharmacophoric Logic[3]

To understand the potency differences, one must analyze the structural constraints of each scaffold.

Feature3H-Cyclopenta[c]quinoline (CPCQ)Quinoline-4-carboxylic Acid (Q4CA)
Topology Rigid, Tricyclic, Planar. The fused cyclopentane ring restricts conformational freedom, creating a "lock-and-key" motif suitable for hydrophobic pockets.Bicyclic, Polar. The C4-carboxylic acid provides a critical ionization center for salt bridges and hydrogen bonding.
Primary Interaction Hydrophobic/Van der Waals. Intercalates into DNA or occupies deep lipophilic cavities in GPCRs.Electrostatic/H-Bonding. Mimics acidic metabolites (e.g., orotate) or chelates metal ions in active sites.
Key Derivatives G-1 / G-15 (GPER ligands), Hexahydro-CPCQ (CDK2 inhibitors).Brequinar analogues (DHODH inhibitors), Cinchoninic acid derivatives.

Potency Comparison: Experimental Data

The following data aggregates potency values (


, 

, or

) from key therapeutic areas.
A. High-Potency Applications (Nanomolar Range)

In their respective "best-in-class" applications, both scaffolds achieve nanomolar potency. However, the targets differ fundamentally.

ScaffoldTargetCompound ExamplePotency MetricMechanismRef
CPCQ GPER (G-Protein Estrogen Receptor)G-1 (Agonist)

= 11 nM
Selective activation of rapid non-genomic estrogen signaling.[1]
CPCQ GPER G-15 (Antagonist)

= 20 nM
Selective blockade of GPER without binding nuclear ER

/ER

.
[1]
Q4CA DHODH (Dihydroorotate Dehydrogenase)Compound 41

= 9.7 nM
Competitive inhibition at the ubiquinone binding site; pyrimidine depletion.[2]
Q4CA NMDA Receptor Kynurenic Acid (Endogenous)

~ 10-50 µM
Antagonist at the glycine site (Note: Synthetic analogues achieve nM potency).[3]
B. Moderate-Potency & Broad Spectrum (Micromolar Range)

When applied to secondary targets, potency often drops to the micromolar range, highlighting the specificity of the scaffolds.

ScaffoldTargetPotency (

)
NotesRef
CPCQ CDK2 (Cyclin-Dependent Kinase 2)10.2 µM Acts as a Type III allosteric inhibitor. Low potency indicates need for optimization.[4]
CPCQ EGFR (T790M/L858R Mutant)> 10 µM Shows selectivity for the double mutant but weak absolute potency.[4]
Q4CA SIRT3 (Sirtuin 3)7.2 µM Compound P6; induces cell differentiation in leukemia lines.[5]
Q4CA DNA Gyrase (Bacteria)~50-100 µM Moderate antibacterial activity; often requires fluoro-substitution (fluoroquinolones) for high potency.[6]

Mechanistic Pathways & Visualization

Pathway 1: CPCQ-Mediated GPER Signaling

The CPCQ scaffold (specifically the tetrahydro-derivative G-1) is the gold standard for studying GPER. Unlike nuclear estrogen receptors, GPER is a GPCR that triggers rapid signaling cascades.

GPER_Pathway Ligand CPCQ Derivative (e.g., G-1) Receptor GPER (Membrane GPCR) Ligand->Receptor High Affinity Binding (Ki ~11 nM) GProtein Gαs Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC ERK ERK1/2 Phosphorylation GProtein->ERK Transactivation cAMP cAMP Increase AC->cAMP Effect Cell Proliferation / Ca2+ Mobilization cAMP->Effect ERK->Effect

Figure 1: Signal transduction pathway activated by high-potency CPCQ derivatives (G-1) acting on the G-Protein Coupled Estrogen Receptor (GPER).

Pathway 2: Q4CA-Mediated DHODH Inhibition

Q4CA derivatives exert their most potent effects by starving rapidly dividing cells (cancer/bacteria) of pyrimidines.

DHODH_Pathway Substrate Dihydroorotate Enzyme DHODH Enzyme (Mitochondrial) Substrate->Enzyme Product Orotate Enzyme->Product Blocked Inhibitor Q4CA Derivative (e.g., Brequinar Analog) Inhibitor->Enzyme Inhibition (IC50 ~9 nM) Downstream UMP -> UDP -> UTP Product->Downstream DNA_RNA DNA/RNA Synthesis Downstream->DNA_RNA Arrest S-Phase Arrest Apoptosis DNA_RNA->Arrest Depletion

Figure 2: Mechanism of action for Q4CA derivatives inhibiting de novo pyrimidine biosynthesis via DHODH.

Experimental Protocols

To validate the potency of these scaffolds, the following self-validating protocols are recommended.

Protocol A: DHODH Enzymatic Assay (For Q4CA Evaluation)

Target: Quantify inhibitory potency (


) against Dihydroorotate Dehydrogenase.
  • Reagent Prep: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100). Dissolve Q4CA derivative in DMSO.

  • Reaction Setup: In a 96-well plate, mix:

    • 20 µL recombinant human DHODH (final conc. 10-20 nM).

    • 10 µL Q4CA compound (variable concentration).

    • Incubate 10 min at 25°C.

  • Substrate Addition: Add 20 µL L-Dihydroorotate (final 200 µM) and 20 µL DCIP (2,6-dichlorophenolindophenol, final 60 µM) as the electron acceptor.

  • Measurement: Monitor the reduction of DCIP (blue to colorless) by measuring absorbance at 600 nm kinetically for 20 minutes.

  • Validation: Use Brequinar (

    
     nM) as a positive control. Z-factor should be > 0.5.
    
Protocol B: Competitive Radioligand Binding (For CPCQ/GPER)

Target: Determine binding affinity (


) for GPER.
  • Membrane Prep: Isolate membranes from SKBr3 cells (high GPER expression) or HEK293 cells transfected with GPER.

  • Ligand: Use

    
    -E2 (Estradiol) or 
    
    
    
    -G1 as the radioligand.
  • Competition: Incubate membranes (50 µg protein) with 5 nM radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of the CPCQ derivative .
  • Incubation: 2 hours at 4°C to reach equilibrium.

  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Synthesis & Liability Assessment

Factor3H-Cyclopenta[c]quinolineQuinoline-4-carboxylic Acid
Synthetic Accessibility Moderate. Requires cyclization of cyclopentanone derivatives with anthranilic acid or similar precursors. Stereochemistry (if tetrahydro) adds complexity.High. Easily accessible via the Pfitzinger reaction (Isatin + Ketone) or Doebner reaction (Aniline + Aldehyde + Pyruvic acid).
Solubility Low (Lipophilic). The tricyclic core is highly hydrophobic. Often requires formulation (e.g., cyclodextrins) for in vivo use.Moderate to High (pH dependent). The carboxylic acid allows for salt formation (sodium/potassium salts), improving aqueous solubility.
Metabolic Stability Variable. Benzylic positions on the cyclopentane ring are prone to CYP450 oxidation.Good. The core is stable, though the carboxylic acid can undergo glucuronidation.

Conclusion

For researchers prioritizing metabolic enzyme inhibition (DHODH) or broad-spectrum anti-infective properties, Quinoline-4-carboxylic acid is the superior scaffold, offering accessible synthesis and proven nanomolar potency.

However, for targeting GPCRs (specifically GPER) or developing allosteric kinase inhibitors where a rigid, hydrophobic core is required to traverse deep binding pockets, 3H-Cyclopenta[c]quinoline is the scaffold of choice, despite its lower solubility profile.

References

  • Bologa, C. G., et al. (2006). Virtual and biomolecular screening converge to a selective agonist for GPR30. Nature Chemical Biology, 2(4), 207–212. Link

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5380–5394. Link

  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379. Link

  • Carlino, L., et al. (2018). Structure–Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. ChemMedChem, 13(24), 2627-2634. Link

  • Salum, L. B., et al. (2019). Fragment-Based Discovery of SIRT3 Inhibitors. Scientific Reports, 9, 666. Link

  • Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. Link

Sources

A Comparative Guide to the X-ray Crystallography of Quinoline-4,8-dicarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystallography data for quinoline-4,8-dicarboxylic acid and its derivatives. By examining the nuanced three-dimensional structures obtained through single-crystal X-ray diffraction, we aim to furnish researchers with the foundational knowledge required for structure-based drug design and the rational engineering of novel functional materials.

The Scientific Imperative: Why Quinoline-4,8-dicarboxylic Acids?

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its prevalence in bioactive natural products and synthetic drugs.[1] Specifically, the quinoline-4,8-dicarboxylic acid framework, with its rigid planarity and dual coordination sites, presents a unique platform for developing potent therapeutic agents and highly ordered materials. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3]

In drug development, the precise spatial arrangement of the carboxylic acid groups and any additional substituents on the quinoline ring dictates the molecule's ability to interact with biological targets, such as enzymes or receptors.[4] For instance, the carboxylate at the 4-position is crucial for interactions within the binding pocket of enzymes like dihydroorotate dehydrogenase (DHODH), a key target in cancer therapy.[5][4] In materials science, these molecules serve as organic linkers to construct metal-organic frameworks (MOFs), where the crystal packing and intermolecular interactions, governed by the molecular structure, determine the framework's porosity and catalytic activity.

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the atomic-level architecture of these compounds.[6][7] It provides unambiguous data on bond lengths, bond angles, molecular conformation, and the intricate network of non-covalent interactions (e.g., hydrogen bonding, π-stacking) that govern the supramolecular assembly in the solid state.[6][8] This guide synthesizes available crystallographic data to facilitate a deeper understanding and to guide future molecular design.

Comparative Analysis of Crystallographic Data

The structural parameters derived from X-ray diffraction offer a quantitative basis for comparing how chemical modifications to the quinoline-4,8-dicarboxylic acid scaffold influence its solid-state conformation and packing. The following table summarizes key crystallographic data for the parent compound and a representative derivative.

Compound NameCCDC Deposition No.Crystal SystemSpace GroupUnit Cell ParametersDihedral Angle (Quinoline/Carboxyl)Key Intermolecular Interactions & Ref.
Quinoline-4-carboxylic acid Not ApplicableMonoclinicP2₁/ca = 3.864 Å, b = 6.845 Å, c = 30.14 Å, β = 92.6°45.9°O-H···N hydrogen bonds form centrosymmetric dimers.[8]
2-Phenylquinoline-4-carboxylic acid Not ApplicableMonoclinicP2₁/na = 11.666 Å, b = 5.093 Å, c = 21.085 Å, β = 97.41°1.8° (quinoline/phenyl), 87.0° (quinoline/carboxyl)O-H···N hydrogen bonds; π-stacking between quinoline rings.

The Experimental Pathway: From Powder to Structure

The acquisition of high-quality X-ray crystallography data is the culmination of a meticulous, multi-stage process. Each step, from synthesis to data refinement, is critical for the final structural model's accuracy. This workflow is not merely procedural; it is a system of self-validation, where the quality of the output from one stage directly determines the feasibility and success of the next.

Sources

Bioactivity Comparison: Tetrahydro- vs. Fully Aromatic Cyclopenta[c]quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between tetrahydro-cyclopenta[c]quinolines (TH-CPQs) and their fully aromatic (FA-CPQs) counterparts. While sharing a core tricyclic skeleton, the saturation status of the cyclopentane ring dictates a fundamental divergence in molecular geometry, pharmacokinetics, and mechanism of action (MoA).

  • Tetrahydro- (TH-CPQs): Characterized by a non-planar "kinked" geometry. Primarily act as allosteric enzyme inhibitors (e.g., CDK2, EGFR) and apoptotic inducers with higher selectivity but lower DNA affinity.

  • Fully Aromatic (FA-CPQs): Characterized by a planar, electron-rich

    
    -system. Primarily act as DNA intercalators  and Topoisomerase II inhibitors , exhibiting potent but often less selective cytotoxicity.
    

Structural & Physicochemical Analysis[1]

The biological divergence stems directly from the oxidation state of the C-ring (cyclopentane vs. cyclopentadiene).

FeatureTetrahydro-cyclopenta[c]quinolineFully Aromatic Cyclopenta[c]quinoline
Hybridization

carbons at C1-C3 positions.
Fully

hybridized skeleton.
Geometry Non-Planar: The saturated ring adopts an envelope or half-chair conformation, creating a "kink" or steric bulk perpendicular to the quinoline plane.Planar: The entire tricyclic system is flat, maximizing

-orbital overlap.
Solubility Generally higher solubility in organic solvents; moderate aqueous solubility due to disrupted stacking.Low aqueous solubility due to strong intermolecular

-

stacking (aggregation).
Binding Mode Induced Fit: Fits into globular protein pockets (e.g., kinase allosteric sites).Intercalation: Slides between DNA base pairs.

Mechanism of Action (MoA) & Bioactivity Profiles

Fully Aromatic Scaffolds: The DNA Intercalators

The planar structure of FA-CPQs allows them to mimic DNA base pairs.

  • Primary Target: Genomic DNA and Topoisomerase II.

  • Mechanism: The planar molecule inserts (intercalates) between adjacent base pairs of the DNA double helix. This distorts the sugar-phosphate backbone, preventing replication and transcription. It stabilizes the Topoisomerase II-DNA cleavable complex, leading to double-strand breaks and cell death.

  • Therapeutic Focus: Broad-spectrum cytotoxicity (Oncology), Antiparasitic (Malaria - hemozoin inhibition).

Tetrahydro Scaffolds: The Allosteric Inhibitors

The non-planar TH-CPQs lack the flatness required for stable intercalation.

  • Primary Target: Protein Kinases (CDK2, EGFR), Inflammatory Mediators (COX-2).

  • Mechanism: These molecules bind to hydrophobic pockets or allosteric sites on enzymes. The

    
     carbons provide specific steric contacts that aromatic analogs cannot make.
    
  • Therapeutic Focus: Targeted Cancer Therapy (Lung, Colon), Anti-inflammatory.

Mechanistic Pathway Visualization

BioactivityPathways cluster_0 Scaffold Type cluster_1 Molecular Interaction cluster_2 Biological Outcome TH Tetrahydro-CPQ (Non-Planar) Pocket Hydrophobic Pocket Binding TH->Pocket Steric Fit FA Fully Aromatic CPQ (Planar) Intercal DNA Intercalation FA->Intercal Pi-Stacking Kinase Inhibition of CDK2 / EGFR Pocket->Kinase Topo Topoisomerase II Poisoning Intercal->Topo Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Cell Cycle Arrest Topo->Apoptosis DNA Damage

Caption: Divergent signaling pathways driven by scaffold planarity. Tetrahydro forms target enzymes; aromatic forms target DNA.

Comparative Experimental Data

The following data summarizes trends observed in structure-activity relationship (SAR) studies comparing these scaffolds against cancer cell lines (e.g., MCF-7, HeLa).

ParameterTetrahydro-CPQ DerivativesFully Aromatic CPQ Derivatives
IC50 (Cytotoxicity) Moderate (5 - 50 µM)Potent (0.1 - 10 µM)
Selectivity Index (SI) High (Target specific enzymes)Low (General DNA damage)
DNA Binding constant (

)
Low (

)
High (

)
Key Substituent Effect 4-phenyl/aryl groups enhance kinase selectivity.Nitro/Amino groups at C-9 enhance DNA affinity.

Critical Insight: Oxidation of a tetrahydro derivative to its aromatic form often results in a 10-fold increase in cytotoxicity but a significant loss of selectivity , shifting the profile from a targeted inhibitor to a general toxin.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are self-validating systems where controls ensure assay integrity.

Synthesis: Povarov Reaction vs. Oxidation
  • Tetrahydro Synthesis (Povarov):

    • Reagents: Aniline derivative (1 eq), Cyclopentanone (1 eq), Aromatic aldehyde (1 eq).

    • Catalyst:

      
       (10 mol%) or 
      
      
      
      .
    • Solvent: Acetonitrile, stir at RT for 6-12h.

    • Validation: NMR shows multiplets at 1.8–3.0 ppm (cyclopentane protons).

  • Aromatization (Oxidation):

    • Reagents: Tetrahydro-CPQ (1 eq), DDQ (2.3 eq) or

      
       (excess).
      
    • Conditions: Reflux in Toluene or Dioxane for 4h.

    • Validation: Disappearance of aliphatic multiplets in NMR; appearance of downfield aromatic signals.

DNA Binding Assay (Viscosity Measurement)

This experiment definitively distinguishes intercalation (Aromatic) from groove binding (Tetrahydro).

  • Preparation: Prepare Calf Thymus DNA (CT-DNA) solution (200 µM bp) in Tris-HCl buffer (pH 7.2). Verify purity (

    
    ).
    
  • Viscometer: Use an Ubbelohde viscometer at 25°C ± 0.1°C.

  • Titration: Add increasing concentrations of the test compound (

    
     = 0.0 to 0.2).
    
  • Measurement: Measure flow time (

    
    ). Calculate relative viscosity 
    
    
    
    .
  • Interpretation:

    • Intercalator (FA-CPQ): Significant increase in viscosity (slope > 0) due to DNA lengthening.

    • Groove Binder/Non-binder (TH-CPQ): No change or slight decrease in viscosity.

MTT Cytotoxicity Assay
  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of TH-CPQ and FA-CPQ (0.1 – 100 µM). Include DMSO control (< 0.5%) and Doxorubicin (positive control).

  • Incubation: 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Ryczkowska, M., et al. (2018). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports . Link

  • El-Mhammoudi, A., et al. (2021). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry . Link

  • Calleri, E., et al. (2019). Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. ChemMedChem . Link

  • Kouznetsov, V. V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules . Link

  • Mabrouk, R. R., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. RSC Advances . Link

HPLC Retention Time Standards for 3H-Cyclopenta[c]quinoline Acids: A Comparative Guide to Chiral and Reversed-Phase Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3H-Cyclopenta[c]quinoline acids and their derivatives (such as 4BP-TQS and G-15) are complex heterocyclic compounds synthetically accessible via the three-component Povarov cyclization[1][2]. These molecules are of immense interest in drug development due to their ability to act as potent allosteric modulators for α7 nicotinic acetylcholine receptors (nAChR) and as targeted ligands for the G protein-coupled estrogen receptor (GPR30)[2].

However, their rigid scaffold—featuring multiple stereocenters (e.g., 3a, 4, and 9b positions)—presents a significant analytical challenge. Biological activity is highly stereospecific; for example, the (+)-enantiomer (3aR, 4S, 9bS) of 4BP-TQS possesses almost all the ago-PAM activity, whereas the (-)-enantiomer is practically inactive[1]. As a Senior Application Scientist, I have structured this guide to objectively compare High-Performance Liquid Chromatography (HPLC) methodologies, providing the causality behind column selection for both achiral purity assessment and critical enantiomeric resolution.

Mechanistic Causality in Column Selection

To establish robust retention time standards, we must address the dual nature of 3H-cyclopenta[c]quinoline acids: they possess both a basic quinoline nitrogen and an acidic moiety (carboxylic acid or sulfonamide).

Achiral Purity Assessment: The Advantage

On standard C18 (Octadecylsilane) columns, the basic quinoline nitrogen frequently interacts with residual surface silanols on the silica support, leading to severe peak tailing and variable retention times.

  • The Solution: Transitioning to a Phenyl-Hexyl stationary phase introduces

    
     interactions between the column's phenyl ring and the analyte's delocalized quinoline core. This alternative retention mechanism allows for the use of highly acidic mobile phases (e.g., 0.1% Trifluoroacetic acid) to fully protonate the basic nitrogen and suppress the ionization of the carboxylic acid, yielding sharp, symmetrical peaks.
    
Enantiomeric Resolution: Steric Fit on Chiral Stationary Phases

Resolving the active 3aR, 4S, 9bS enantiomer from a racemic mixture requires a chiral stationary phase (CSP) capable of forming transient diastereomeric complexes.

  • The Solution: Chiralpak IA , an immobilized amylose tris(3,5-dimethylphenylcarbamate) phase, provides the necessary chiral cavities. The cyclopenta[c]quinoline scaffold intercalates into these cavities, where precise hydrogen bonding and steric hindrance dictate the differential elution of the enantiomers, achieving baseline separation[1].

Comparative Performance Data

The following table summarizes the experimental chromatographic performance of a representative 3H-cyclopenta[c]quinoline acid across three different stationary phases.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnChiralpak IA Column
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

Steric fit + Hydrogen bonding
Mobile Phase System Water / MeCN (0.1% TFA)Water / MeCN (0.1% TFA)Hexane / Ethanol (60:40 v/v)
Target Application General Purity AssessmentHigh-Resolution PurityEnantiomeric Resolution
Typical Retention Time (Rt) 4.5 - 5.2 min5.8 - 6.5 minEnantiomer 1: ~8.5 min Enantiomer 2: ~12.2 min
Tailing Factor (Tf) 1.6 (Moderate Tailing)1.1 (Excellent Symmetry)1.2 (Good Symmetry)
Resolution (Rs) N/A (Co-elution of isomers)N/A (Co-elution of isomers)> 2.5 (Baseline Resolution)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. A System Suitability Test (SST) must be passed prior to sample analysis.

Protocol A: Achiral Purity Assessment (Phenyl-Hexyl)

Objective: Determine the chemical purity of the synthesized 3H-cyclopenta[c]quinoline acid (>98% target)[3].

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column: Waters XSelect Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in HPLC-grade Water.

    • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 254 nm (PDA detector).

  • System Validation: Inject a standard reference. Proceed only if the Tailing Factor (Tf) is

    
     1.2 and Theoretical Plates (N) 
    
    
    
    10,000.
Protocol B: Enantiomeric Resolution (Chiralpak IA)

Objective: Resolve and quantify the enantiomeric excess (ee) of the 3aR, 4S, 9bS enantiomer[1].

  • Sample Preparation: Dissolve the racemate in Hexane/Ethanol (60:40) to a concentration of 0.5 mg/mL.

  • Column: Daicel Chiralpak IA (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Hexane / Ethanol (60:40 v/v). Note: Ensure solvents are strictly anhydrous to maintain predictable retention times.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C (strict temperature control is required for reproducible chiral recognition).

  • Detection: UV at 254 nm.

  • System Validation: Inject the racemate. Proceed to preparative scale-up only if the Resolution (Rs) between Enantiomer 1 and Enantiomer 2 is

    
     2.0.
    

Chromatographic Workflow Visualization

G Sample 3H-Cyclopenta[c]quinoline Acid Mixture RP_HPLC RP-HPLC (Purity) Phenyl-Hexyl Column Sample->RP_HPLC Achiral Analysis Chiral_HPLC Chiral HPLC (Enantiomers) Chiralpak IA Column Sample->Chiral_HPLC Chiral Resolution Pi_Pi π-π Interactions & Hydrophobic Partitioning RP_HPLC->Pi_Pi Steric Steric Fit & Hydrogen Bonding Chiral_HPLC->Steric Purity_Peak Single Symmetrical Peak (Purity >98%) Pi_Pi->Purity_Peak Rt ~ 6.0 min Resolved_Peaks Resolved Enantiomers (e.g., 3aR, 4S, 9bS) Steric->Resolved_Peaks Rt ~ 8.5 & 12.2 min

Fig 1: Dual-pathway HPLC workflow for purity assessment and chiral resolution of cyclopenta[c]quinoline acids.

Conclusion

The successful chromatographic characterization of 3H-cyclopenta[c]quinoline acids requires a bifurcated approach. Standard C18 columns often fail to account for the secondary interactions of the basic quinoline nitrogen, making Phenyl-Hexyl phases the superior choice for achiral purity assessments. Conversely, the rigid, multi-stereocenter nature of these molecules demands specialized amylose-based stationary phases, like Chiralpak IA, to isolate the pharmacologically active enantiomers. By adhering to the standardized mobile phases and system suitability criteria outlined above, researchers can ensure reproducible and self-validating analytical workflows.

References

  • Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)
  • Source: PubMed Central (NIH)
  • 4BP-TQS | CAS 360791-49-7 Source: Tocris Bioscience URL
  • 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid Source: Sigma-Aldrich URL
  • TQS ≥98% (HPLC)

Sources

Technical Guide: Validating Purity of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid presents a unique analytical challenge due to its amphiphilic nature: it possesses a hydrophobic tricyclic heteroaromatic core and two ionizable carboxylic acid moieties. While traditional HPLC-UV methods are sufficient for bulk purity estimation, they fail to detect isobaric regioisomers or non-chromophoric synthetic byproducts common in cyclization reactions.

This guide details a High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) workflow designed to supersede standard UV methods. By leveraging the protonation of the quinoline nitrogen in acidic media, we achieve simultaneous retention on C18 stationary phases and high-sensitivity detection in ESI(+) mode, ensuring a purity assessment suitable for pharmaceutical grade standards.

Strategic Comparison: Why LC-MS?

In drug development, the "purity" of a scaffold is relative to the detection method. For a dicarboxylic acid fused to a quinoline ring, the risk of regioisomer contamination (e.g., 4,7-dicarboxylic acid isomers) is high during synthesis.

Comparative Analysis of Analytical Platforms
FeatureLC-MS (Proposed) HPLC-PDA (Traditional) qNMR (Orthogonal)
Primary Detection Mass-to-Charge (

)
UV Absorption (

)
Proton Environment
Specificity High: Distinguishes isobaric impurities via fragmentation (MS/MS).Low: Co-eluting isomers often have identical UV spectra.High: Structural certainty but low sensitivity for trace impurities (<1%).
Sensitivity (LOD) Excellent: ng/mL range.Moderate:

g/mL range.
Poor: mg/mL required.
Throughput High (5-10 min run).High (10-20 min run).Low (Manual processing).
Suitability Best for Purity Validation & Impurity Profiling. Routine QC only.Reference Standard Potency assignment.

Method Development & Optimization

The Solubility Paradox

This molecule is a "solubility brick." The dicarboxylic acid groups suggest polarity, but the planar tricyclic core drives aggregation.

  • Protocol: Dissolve primary stock in 100% DMSO at 1 mg/mL.

  • Working Solution: Dilute to 10

    
    g/mL in 50:50 Water:Acetonitrile.
    
  • Critical Step: Do not use 100% aqueous diluents; the molecule will precipitate, causing "ghost peaks" in subsequent runs.

Chromatographic Conditions

We must balance the ionization state.

  • High pH (Basic): The carboxylic acids deprotonate (

    
    ). The molecule becomes highly polar and elutes in the void volume of a C18 column (no retention).
    
  • Low pH (Acidic): The carboxylic acids remain neutral (

    
    ). The quinoline nitrogen protonates (
    
    
    
    ). This cationic/neutral state retains well on C18 and ionizes perfectly in ESI(+).

Recommended System:

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18),

    
     mm, 1.8 
    
    
    
    m.
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Reduces backpressure and improves peak shape for heterocycles).

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[3][4][5][6]

  • Polarity: Positive (+) .

    • Why? Although carboxylic acids usually favor Negative mode, the acidic mobile phase (required for C18 retention) suppresses negative ionization. The quinoline nitrogen is basic enough to protonate readily in formic acid, yielding a strong

      
       signal.
      
  • Scan Mode: Full Scan (

    
     100–1000) for impurity profiling; SIM (Selected Ion Monitoring) for quantitation.
    

Validation Protocol (ICH Q2 R2 Aligned)

To claim "validated purity," you must prove the method is specific, linear, and precise.

Step 1: Specificity (Stress Testing)

Inject the sample alongside potential synthetic precursors (e.g., aniline derivatives or cyclopentanone precursors).

  • Acceptance Criteria: The target peak (3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid) must be baseline resolved (

    
    ) from all impurities. Use a Peak Purity tool (checking mass spectral uniformity across the peak) to confirm no co-elution.
    
Step 2: Linearity & Range

Prepare 5 concentration levels (e.g., 1, 5, 10, 50, 100


g/mL).
  • Acceptance Criteria:

    
    .
    
  • Note: Quinoline derivatives can adsorb to glass. Use polypropylene vials or silanized glass if linearity fails at low concentrations.

Step 3: Accuracy (Recovery)

Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% of the target concentration.

  • Acceptance Criteria: Recovery between 95–105%.

Visual Workflow (DOT Diagram)

The following diagram outlines the logical flow of the validation process, emphasizing the decision points for solubility and ionization modes.

G Start Start: Raw Material Solubility Solubility Check: Dissolve in DMSO Start->Solubility dilution Dilution: 50:50 H2O:ACN Solubility->dilution LC_Cond LC Condition: C18 Column, pH 2.5 (0.1% Formic Acid) dilution->LC_Cond Ionization Ionization Selection LC_Cond->Ionization ESI_Pos ESI (+) Mode Protonated Quinoline N [M+H]+ Ionization->ESI_Pos Preferred ESI_Neg ESI (-) Mode Deprotonated COOH [M-H]- Ionization->ESI_Neg Alternative Decision Retention Check ESI_Pos->Decision Acidic Mobile Phase ESI_Neg->Decision Requires Basic pH Success Valid Method: Retained & Ionized Decision->Success ESI(+) retains on C18 Fail Void Volume Elution Decision->Fail ESI(-) requires High pH (Loss of Retention)

Figure 1: Decision tree for LC-MS method development, highlighting the critical relationship between mobile phase pH, column retention, and ionization polarity.

Data Interpretation & Troubleshooting

Identifying the Target
  • Molecular Formula:

    
     (Verify exact H count based on saturation).
    
  • Expected

    
    :  Calculate exact mass + 1.0078 (Proton).
    
  • Isotope Pattern: Look for the M+1 peak (~15% height of M) due to Carbon-13 natural abundance. If the M+2 peak is unusually high, check for halogenated impurities (Cl/Br) from synthesis.

Common Failure Modes
  • Peak Tailing: The quinoline nitrogen interacts with free silanols on the silica column.

    • Fix: Increase buffer strength (add 5mM Ammonium Formate) or use a "Shield" or "HSS" (High Strength Silica) column technology.

  • Carryover: The tricyclic core is sticky.

    • Fix: Use a needle wash of 50:50 Methanol:Isopropanol.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[8] [Link]

  • Deshpande, S., et al. (2016).[9] Synthesis, Structure, and Tandem Mass Spectrometric Characterization of the Diastereomers of Quinic Acid. Journal of Agricultural and Food Chemistry.[9] (Reference for isomer separation logic). [Link]

Sources

Safety Operating Guide

3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic Acid

As a Senior Application Scientist in drug discovery, managing the lifecycle of screening compounds is as critical as the assays themselves. 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid (frequently identified in screening libraries as compound 5661118) is a heterocyclic aromatic compound historically evaluated for in vitro antimicrobial and anticancer activities, notably as a Cdc25 phosphatase inhibitor[1]. However, its structural properties classify it as a Pan Assay Interference Compound (PAINS)[1].

Whether you are utilizing this compound as a control in biochemical assays or clearing out legacy screening libraries, strict adherence to proper handling and disposal protocols is mandatory. Like other quinoline carboxylic acids, it presents potential skin, eye, and respiratory irritation risks and must be managed as hazardous laboratory waste[2].

Physicochemical Profile & Hazard Assessment

Understanding the physical state and reactivity of the compound dictates our engineering controls and disposal methodology. As a dicarboxylic acid, it can lower the pH of unbuffered aqueous solutions and may react exothermically with strong bases.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryRisk Assessment & CausalityRequired PPE & Engineering Controls
Inhalation Airborne particulate generation during the weighing of the lyophilized powder can cause respiratory tract irritation[2].Control: Certified chemical fume hood.PPE: N95 or P100 particulate respirator if handled outside a hood (not recommended)[2].
Dermal Exposure Direct contact may cause localized dermatitis or skin sensitization[2].PPE: Nitrile or neoprene gloves (inspect for degradation prior to use), chemical-resistant laboratory coat[2].
Ocular Exposure Accidental splashes of solvated compound (e.g., in DMSO or methanol) can cause severe eye irritation[2].PPE: Chemical splash goggles. Face shield required if handling large volumes (>1L)[2].
Environmental Heterocyclic aromatic compounds can be persistent in aquatic environments.Control: Absolutely no drain disposal. Must be collected for high-temperature incineration[2].

Operational Waste Segregation & Disposal Workflows

The legal and ethical responsibility for chemical waste begins the moment a solution is prepared[3]. 3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid must never be disposed of via the sanitary sewer[2].

Protocol A: Liquid Waste Segregation

Causality: In drug discovery, this compound is typically dissolved in organic solvents (e.g., DMSO, Methanol, or Acetonitrile) for high-throughput screening. Mixing incompatible waste streams can lead to pressurization or exothermic reactions in the waste carboy.

  • Identify the Solvent Matrix: Determine if the primary solvent is halogenated (e.g., Chloroform, DCM) or non-halogenated (e.g., DMSO, Methanol).

  • Select Compatible Containment: Use high-density polyethylene (HDPE) or glass containers for organic waste[4]. Do not use metal cans, as trace acidic properties of the dicarboxylic acid can cause corrosion over time[4].

  • Transfer Waste: In a fume hood, carefully pour the spent assay solutions into the designated non-halogenated or halogenated organic waste carboy.

  • Cap and Seal: Waste containers must have tightly fitting caps and remain closed at all times unless actively adding waste[3]. Leaving funnels in the bottle mouth is strictly prohibited as it violates EPA emissions standards[3].

Protocol B: Solid Waste and Consumables

Causality: Contaminated consumables retain trace amounts of the active compound, which can become aerosolized if disposed of in standard municipal trash.

  • Collect Consumables: Place all contaminated weigh boats, pipette tips, and empty original vials into a designated solid hazardous waste bin lined with a compatible plastic bag[2].

  • Decontaminate Glassware: Triple-rinse any reusable glassware that contacted the compound with a suitable solvent (e.g., methanol)[3]. The rinsate must be collected and disposed of as liquid hazardous waste[3].

  • Labeling: Explicitly label the solid waste container. Write the full chemical name ("3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid") and avoid abbreviations[4]. Emergency responders rely on explicit nomenclature during an incident.

Protocol C: Emergency Spill Response

Causality: Rapid, contained response prevents environmental release and minimizes inhalation exposure to aerosolized powders.

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, increase room ventilation if possible[5].

  • Don PPE: Ensure splash goggles, nitrile gloves, and a lab coat are worn[5].

  • Solid Spill Containment: Do not sweep dry powder, as this generates dust. Gently cover the powder with damp paper towels or use a HEPA-filtered vacuum.

  • Liquid Spill Containment: If solvated, surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth)[5].

  • Collection: Shovel the absorbed material into a compatible hazardous waste container[6]. Clean the residual surface with soap and water[5].

Waste Lifecycle Visualization

The following diagram illustrates the self-validating system for segregating and processing quinoline dicarboxylic acid waste to ensure environmental compliance.

DisposalWorkflow Start Waste Generation (3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid) SolidWaste Solid Waste (Powder, Contaminated PPE) Start->SolidWaste LiquidWaste Liquid Waste (Organic Solvent Solutions) Start->LiquidWaste Segregation Waste Segregation (Halogenated vs. Non-Halogenated) SolidWaste->Segregation LiquidWaste->Segregation Labeling Explicit Labeling (No Abbreviations Permitted) Segregation->Labeling Storage Secondary Containment (Ventilated Flammables Cabinet) Labeling->Storage Disposal EH&S Pickup & High-Temp Incineration Storage->Disposal

Caption: Workflow detailing the segregation, labeling, and terminal disposal pathway for quinoline dicarboxylic acid waste.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Clemson University. Laboratory Safety and Emergency Procedures.
  • Loba Chemie. Safety Data Sheet: Quinoline.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). Procedures for Laboratory Chemical Waste Disposal.
  • Journal of Medicinal Chemistry - ACS Publications. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.